molecular formula C6H6BrNO3S B8504430 (5-bromopyridin-3-yl) methanesulfonate

(5-bromopyridin-3-yl) methanesulfonate

Cat. No.: B8504430
M. Wt: 252.09 g/mol
InChI Key: YOJQSUCORITJSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-bromopyridin-3-yl) methanesulfonate is a useful research compound. Its molecular formula is C6H6BrNO3S and its molecular weight is 252.09 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C6H6BrNO3S

Molecular Weight

252.09 g/mol

IUPAC Name

(5-bromopyridin-3-yl) methanesulfonate

InChI

InChI=1S/C6H6BrNO3S/c1-12(9,10)11-6-2-5(7)3-8-4-6/h2-4H,1H3

InChI Key

YOJQSUCORITJSU-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OC1=CC(=CN=C1)Br

Origin of Product

United States

Foundational & Exploratory

(5-Bromopyridin-3-yl) Methanesulfonate: A Comprehensive Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Utility of a Versatile Building Block

Physicochemical Properties and Structural Data

A comprehensive understanding of a compound's properties is fundamental to its application. Below is a table summarizing the key physicochemical data for the precursor alcohol and the expected properties of the target mesylate.

Property(5-bromopyridin-3-yl)methanol(5-bromopyridin-3-yl) methanesulfonate (Predicted)
CAS Number 37669-64-0Not Available
Molecular Formula C6H6BrNOC7H8BrNO3S
Molecular Weight 188.02 g/mol [2]266.11 g/mol
Appearance Liquid[1]Expected to be a solid or oil
Solubility Soluble in organic solventsSoluble in organic solvents like THF, DCM
Purity Typically >97%[1]Dependent on synthesis and purification

Synthesis and Reaction Mechanism

The synthesis of (5-bromopyridin-3-yl) methanesulfonate is a standard procedure in organic chemistry, involving the reaction of the corresponding alcohol with methanesulfonyl chloride in the presence of a non-nucleophilic base.[3][4]

Experimental Protocol: Synthesis of (5-bromopyridin-3-yl) methanesulfonate
  • Dissolution: Dissolve (5-bromopyridin-3-yl)methanol (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq) or diisopropylethylamine (DIPEA), to the reaction mixture.

  • Mesylation: Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the cooled solution. Maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

The underlying mechanism involves the nucleophilic attack of the alcohol's hydroxyl group on the electrophilic sulfur atom of methanesulfonyl chloride, followed by elimination of a chloride ion. The base serves to neutralize the hydrochloric acid generated during the reaction.

Synthesis_Mechanism cluster_reactants Reactants cluster_products Products alcohol (5-bromopyridin-3-yl)methanol mesylate (5-bromopyridin-3-yl) methanesulfonate alcohol->mesylate Nucleophilic Attack mesyl_chloride Methanesulfonyl Chloride mesyl_chloride->mesylate base Triethylamine salt Triethylammonium Chloride base->salt Neutralization

Caption: Synthesis of (5-bromopyridin-3-yl) methanesulfonate.

The Role of the Mesylate Group in Drug Discovery

The methanesulfonate (mesylate) group is an excellent leaving group in nucleophilic substitution reactions due to the resonance stabilization of the resulting anion.[3][4] This property is extensively leveraged in drug discovery for several key transformations.

Nucleophilic Substitution Reactions

(5-Bromopyridin-3-yl) methanesulfonate can readily react with a wide range of nucleophiles, such as amines, thiols, and alcohols, to introduce diverse functionalities onto the pyridine ring. This is a cornerstone of structure-activity relationship (SAR) studies.

Nucleophilic_Substitution mesylate (5-bromopyridin-3-yl) methanesulfonate product Substituted Product mesylate->product nucleophile Nucleophile (Nu-H) nucleophile->product SN2 Reaction leaving_group Methanesulfonic Acid

Caption: General scheme for nucleophilic substitution.

The Strategic Importance of the Bromopyridine Moiety

The 5-bromopyridine core offers a versatile scaffold for further chemical modifications, primarily through transition metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents at a specific position on the pyridine ring, which is crucial for optimizing a drug candidate's properties.

Common Cross-Coupling Reactions
  • Suzuki Coupling: Reaction with boronic acids or esters to form carbon-carbon bonds.

  • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.

  • Buchwald-Hartwig Amination: Reaction with amines to form carbon-nitrogen bonds.

  • Stille Coupling: Reaction with organostannanes to form carbon-carbon bonds.

These reactions enable the exploration of a vast chemical space, aiding in the development of compounds with improved potency, selectivity, and pharmacokinetic profiles.[5][6]

Applications in Drug Development Programs

The (5-bromopyridin-3-yl)methyl moiety is a structural component found in a variety of biologically active molecules. The ability to easily derivatize this core structure makes it a valuable intermediate in the synthesis of kinase inhibitors, GPCR modulators, and other therapeutic agents. The strategic placement of the bromine atom allows for late-stage diversification, a key strategy in modern drug discovery.

Safety and Handling

Methanesulfonyl chloride is corrosive and a lachrymator; therefore, it should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Mesylate esters, particularly those of short-chain alcohols, can be genotoxic and should be handled with care.[7] While the target compound is a larger molecule, it is prudent to treat it as a potentially hazardous substance.

Conclusion

(5-Bromopyridin-3-yl) methanesulfonate represents a powerful and versatile intermediate for drug discovery and development. Its dual reactivity, stemming from the mesylate leaving group and the bromopyridine core, provides chemists with a flexible platform for the synthesis of diverse compound libraries. A thorough understanding of its synthesis, reactivity, and strategic applications is essential for any researcher aiming to leverage this valuable building block in the quest for novel therapeutics.

References

  • Mesylate - Wikipedia. (n.d.). Retrieved February 25, 2026, from [Link]

  • Snodin, D. J. (2006). Residues of genotoxic alkyl mesylates in mesylate salt drug substances: real or imaginary problems? Regulatory Toxicology and Pharmacology, 45(1), 1-8. doi:10.1016/j.yrtph.2006.02.003
  • Mesylate - Grokipedia. (n.d.). Retrieved February 25, 2026, from [Link]

  • Kansy, M., & Caron, G. (2020). New Therapeutic Modalities in Drug Discovery and Development: Insights & Opportunities. ADMET and DMPK, 8(4), 227-230. [Link]

  • Kansy, M., & Caron, G. (2021). New therapeutic modalities in drug discovery and development: Insights & opportunities. ADMET & DMPK, 9(4), 227-230. [Link]

Sources

A Tale of Two Mesylates: A Strategic Guide to 5-bromo-3-pyridyl mesylate and (5-bromopyridin-3-yl)methyl methanesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

In the landscape of medicinal chemistry, the 5-bromopyridine scaffold is a cornerstone for building complex, biologically active molecules.[1] The functionalization of this core often relies on the strategic introduction of reactive groups. This guide provides an in-depth analysis of two critical, yet fundamentally different, building blocks: 5-bromo-3-pyridyl mesylate and (5-bromopyridin-3-yl)methyl methanesulfonate. While their names are similar, the single methylene spacer in the latter creates a profound divergence in their chemical reactivity and synthetic utility. This document serves as a senior application scientist's guide to understanding these differences, providing field-proven insights into their synthesis, comparative reactivity, and strategic deployment in drug discovery programs. We will dissect the causality behind experimental choices, present self-validating protocols, and offer clear guidance on selecting the appropriate reagent for the desired chemical transformation, whether it be a robust cross-coupling or a precise nucleophilic substitution.

Introduction: The Privileged Scaffold and the Power of a Methylene Spacer

The pyridine ring is a "privileged scaffold" in drug discovery, appearing in numerous FDA-approved drugs and demonstrating a remarkable capacity to interact with a wide range of biological targets.[1] Its utility is often expanded by installing functional handles that permit further elaboration. The bromine atom at the 5-position is a classic handle for palladium-catalyzed cross-coupling reactions, while a hydroxyl group can be converted into an excellent leaving group, such as a mesylate, to facilitate other transformations.[2][3]

This is where a critical choice emerges for the synthetic chemist, hinging on the precise placement of the mesyloxy group:

  • 5-bromo-3-pyridyl mesylate: An aryl mesylate , where the sulfonate ester is directly attached to the sp²-hybridized carbon of the pyridine ring.

  • (5-bromopyridin-3-yl)methyl methanesulfonate: A benzylic-type mesylate , where the sulfonate ester is attached to an sp³-hybridized carbon, which is in turn bonded to the pyridine ring.

This seemingly subtle structural distinction—the presence or absence of a single CH₂ group—is the central theme of this guide. It fundamentally alters the electronic nature and reactivity of the C-O bond, dictating entirely different synthetic pathways. Understanding this difference is paramount to leveraging these reagents effectively and avoiding costly experimental missteps.

Chapter 1: The Core Chemical Distinction: Aryl vs. Benzylic-type Reactivity

The divergent reactivity of our two title compounds is rooted in the hybridization of the carbon atom bonded to the mesyloxy leaving group.[4]

  • Aryl Mesylates (e.g., 5-bromo-3-pyridyl mesylate): The mesyloxy group is attached to an sp² carbon of the aromatic ring. This C(sp²)-O bond is strong and resides within the plane of the ring. Consequently, it is highly resistant to standard nucleophilic substitution (SN2) reactions, which require backside attack. However, its electronic properties make it an excellent electrophile for oxidative addition into a low-valent metal center, such as Palladium(0), behaving as a "pseudo-halide."[5] This makes aryl mesylates prime candidates for cross-coupling chemistry.

  • Benzylic-type Mesylates (e.g., (5-bromopyridin-3-yl)methyl methanesulfonate): The mesyloxy group is attached to an sp³ carbon adjacent to the aromatic ring. This C(sp³)-O bond is a standard single bond, and the carbon is readily accessible to nucleophiles. This "benzylic" position is highly activated towards SN2 displacement because the transition state is stabilized by the adjacent π-system of the pyridine ring.[6] This makes benzylic mesylates highly susceptible to reaction with a wide range of nucleophiles.

G cluster_0 5-bromo-3-pyridyl mesylate (Aryl) cluster_1 (5-bromopyridin-3-yl)methyl methanesulfonate (Benzylic-type) a Pyridine Ring (sp² Carbon) b Mesylate (OMs) a->b Strong C(sp²)-O Bond Resistant to SN2 c Pd(0) Catalyst a->c Oxidative Addition (Cross-Coupling) d Pyridine Ring e Methylene Spacer (sp³ Carbon) d->e f Mesylate (OMs) e->f Weaker C(sp³)-O Bond g Nucleophile (Nu⁻) e->g SN2 Substitution

Fig 1. Core reactivity pathways of aryl vs. benzylic-type mesylates.

Chapter 2: Synthesis and Experimental Protocols

The synthesis of both mesylates starts from their corresponding alcohols. The choice of base and reaction conditions is critical for achieving high yields and purity.

Protocol 1: Synthesis of 5-bromo-3-pyridyl mesylate

This protocol converts the phenolic hydroxyl group of 5-bromo-3-hydroxypyridine into a mesylate. The starting material is commercially available or can be synthesized from 3-amino-5-bromopyridine.[7][8]

  • Rationale: The reaction involves the nucleophilic attack of the hydroxyl group on methanesulfonyl chloride. A tertiary amine base, such as triethylamine (TEA) or pyridine, is essential to neutralize the hydrochloric acid byproduct, which would otherwise protonate the pyridine starting material and halt the reaction.[3][9] Dichloromethane (DCM) is a common solvent as it is relatively inert and allows for easy workup.

  • Step-by-Step Methodology:

    • To a stirred solution of 5-bromo-3-hydroxypyridine (1.0 eq.) in anhydrous DCM (0.2 M) under a nitrogen atmosphere, add triethylamine (1.5 eq.).

    • Cool the mixture to 0 °C in an ice bath. This is crucial to control the exothermic reaction and minimize the formation of potential side products.

    • Slowly add methanesulfonyl chloride (1.2 eq.) dropwise via syringe, ensuring the internal temperature does not exceed 5 °C.

    • After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by silica gel chromatography if necessary.

Protocol 2: Synthesis of (5-bromopyridin-3-yl)methyl methanesulfonate

This protocol transforms the primary alcohol of (5-bromopyridin-3-yl)methanol into the highly reactive benzylic-type mesylate.[10]

  • Rationale: The procedure is similar to Protocol 1, but extra care must be taken due to the higher reactivity of the product. The benzylic mesylate is more susceptible to decomposition and side reactions, so maintaining low temperatures throughout the process is critical. The starting material, (5-bromopyridin-3-yl)methanol, is commercially available.[11][12][13][14]

  • Step-by-Step Methodology:

    • Dissolve (5-bromopyridin-3-yl)methanol (1.0 eq.) in anhydrous THF (0.2 M) in a flask under a nitrogen atmosphere.[10]

    • Add triethylamine (1.5 eq.) to the solution.[10]

    • Cool the reaction slurry to -15 °C using an appropriate cooling bath (e.g., ice/salt).[10]

    • In a separate flask, prepare a solution of methanesulfonyl chloride (1.2 eq.) in THF.[10]

    • Add the methanesulfonyl chloride solution dropwise to the reaction mixture, maintaining the internal temperature below -5 °C.[10]

    • Stir the reaction for an additional 15-30 minutes at -15 °C after the addition is complete.[10] Monitor closely by TLC. Avoid extended reaction times to prevent degradation.

    • Quench the reaction at low temperature with a saturated aqueous solution of ammonium chloride.[10]

    • Extract the mixture with ethyl acetate. The combined organic layers should be washed with water and brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at low temperature to afford the product, which should be used immediately in the next step if possible due to its limited stability.

Fig 2. General workflow for the synthesis of pyridyl mesylates.

Chapter 3: Comparative Reactivity and Strategic Applications

The strategic value of these two reagents lies in their mutually exclusive reactivity profiles, which opens distinct avenues for molecular elaboration.

Application I: Cross-Coupling with 5-bromo-3-pyridyl mesylate

The aryl mesylate group is a powerful tool for sequential cross-coupling reactions. Since its reactivity towards Pd(0) insertion can be differentiated from that of the bromide, a chemist can perform two separate, chemoselective coupling reactions on the same molecule. The Suzuki-Miyaura coupling is a paradigmatic example.[15]

  • Rationale: The Suzuki reaction forms a C-C bond between an organohalide or pseudo-halide and an organoboron species, catalyzed by a palladium complex.[15][16] The base (e.g., K₃PO₄) is crucial for the transmetalation step of the catalytic cycle.[17] The choice of solvent (e.g., dioxane/water) and ligand determines the efficiency of the catalyst.[16]

  • Workflow: Suzuki Coupling of an Aryl Mesylate

    • In a Schlenk flask, combine 5-bromo-3-pyridyl mesylate (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium phosphate (K₃PO₄, 2.5 eq.).[16]

    • Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.).[16]

    • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

    • Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 v/v).[16]

    • Heat the reaction mixture to 85-95 °C and stir for 12-18 hours.[16]

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite to remove the palladium catalyst.

    • Wash the filtrate with water and brine, dry over sodium sulfate, and concentrate.

    • Purify the residue by column chromatography to obtain the 5-bromo-3-arylpyridine product. The remaining bromine can then be used for a second, different coupling reaction.

G Pd0 Pd(0)L₂ PdII Pd(II)L₂(Ar)(OMs) Pd0->PdII Oxidative Addition PdII_B Pd(II)L₂(Ar)(Ar') PdII->PdII_B Transmetalation PdII_B->Pd0 Reductive Elimination Product Ar-Ar' PdII_B->Product ArOMs Ar-OMs ArOMs->PdII ArBOH Ar'-B(OH)₂ ArBOH->PdII_B Base Base Base->PdII

Fig 3. Simplified catalytic cycle for Suzuki coupling of an aryl mesylate.
Application II: Nucleophilic Substitution on (5-bromopyridin-3-yl)methyl methanesulfonate

This reagent is an exceptional electrophile for SN2 reactions, allowing for the direct introduction of a wide variety of nucleophiles at the benzylic position.

  • Rationale: The mesylate is an excellent leaving group, and the benzylic carbon is highly activated for backside attack.[3] This reaction is often rapid and high-yielding. Common nucleophiles include amines, azides, cyanides, and thiolates. Polar aprotic solvents like DMF or acetonitrile are ideal as they solvate the cation but not the nucleophile, increasing its effective reactivity.

  • Workflow: SN2 Amination of a Benzylic-type Mesylate

    • Dissolve the nucleophile, for example, a primary or secondary amine (1.1 eq.), and a non-nucleophilic base like diisopropylethylamine (DIPEA, 1.5 eq.) in anhydrous acetonitrile (0.2 M).

    • To this solution, add a freshly prepared solution of (5-bromopyridin-3-yl)methyl methanesulfonate (1.0 eq.) in acetonitrile dropwise at room temperature.

    • Stir the reaction at room temperature for 1-3 hours. The reaction is often complete quickly.

    • Monitor the consumption of the mesylate by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Partition the residue between ethyl acetate and water.

    • Wash the organic layer with saturated sodium bicarbonate and brine.

    • Dry the organic phase over sodium sulfate, filter, and concentrate.

    • Purify the resulting N-alkylated amine product by silica gel chromatography.

Chapter 4: Data Summary and Physicochemical Properties

A clear summary of the properties of the precursor alcohols and the final mesylate products is essential for experimental planning.

Property5-bromo-3-hydroxypyridine5-bromo-3-pyridyl mesylate(5-bromopyridin-3-yl)methanol(5-bromopyridin-3-yl)methyl methanesulfonate
Molecular Formula C₅H₄BrNOC₆H₆BrNO₃SC₆H₆BrNOC₇H₈BrNO₃S
Molecular Weight 174.00 g/mol 252.08 g/mol 188.02 g/mol [11]266.11 g/mol
CAS Number 74115-12-1Not commonly listed37669-64-0[11]180741-92-8
Appearance SolidSolidSolid or liquid[11][13]Oil (often used crude)[10]
Reactivity Class Phenolic AlcoholAryl Sulfonate Benzylic Alcohol Benzylic-type Sulfonate
Primary Application Precursor for Aryl MesylateCross-Coupling Reactions Precursor for Benzylic MesylateNucleophilic Substitution (SN2)

Conclusion: A Strategic Choice

The decision to use 5-bromo-3-pyridyl mesylate versus (5-bromopyridin-3-yl)methyl methanesulfonate is not one of preference but of strategic intent. The presence of a single methylene spacer is the deciding factor that channels the reactivity of these powerful intermediates down two distinct and highly valuable synthetic paths.

  • Choose 5-bromo-3-pyridyl mesylate when your goal is to perform a metal-catalyzed cross-coupling reaction at the 3-position of the pyridine ring, leveraging the mesylate as a stable leaving group analogous to a halide.

  • Choose (5-bromopyridin-3-yl)methyl methanesulfonate when your objective is to introduce a nucleophile at the benzylic position via a rapid and efficient SN2 reaction.

By understanding the fundamental principles of aryl versus benzylic-type reactivity, researchers and drug development professionals can harness the full synthetic potential of the 5-bromopyridine scaffold, designing and executing efficient, predictable, and robust synthetic routes to novel chemical entities.

G start What is my desired synthetic transformation? cc C-C or C-N bond formation on the pyridine ring (e.g., Suzuki, Buchwald-Hartwig) start->cc Cross-Coupling sn2 Attachment of a nucleophile to a methylene spacer (e.g., amination, azidation) start->sn2 Nucleophilic Substitution reagent1 USE: 5-bromo-3-pyridyl mesylate cc->reagent1 reagent2 USE: (5-bromopyridin-3-yl)methyl methanesulfonate sn2->reagent2

Fig 4. Decision flowchart for reagent selection.

References

  • Title: Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. Source: Google Patents (US20060116519A1).
  • Title: Aryl vs. Benzyl: Understanding the Distinctive Chemistry. Source: Oreate AI Blog. URL: [Link]

  • Title: Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Source: MDPI. URL: [Link]

  • Title: Nickel-Catalyzed Suzuki–Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Source: Organic Syntheses. URL: [Link]

  • Title: Pyridine: the scaffolds with significant clinical diversity. Source: RSC Publishing. URL: [Link]

  • Title: Suzuki reaction. Source: Wikipedia. URL: [Link]

  • Title: Suzuki-Miyaura Coupling. Source: Chemistry LibreTexts. URL: [Link]

  • Title: 3-Amino-5-bromopyridine. Source: PubChem. URL: [Link]

  • Title: Alkyl, Allyl, Vinyl, Aryl, and Benzyl Reactivities. Source: YouTube. URL: [Link]

  • Title: Mesylates and Tosylates with Practice Problems. Source: Chemistry Steps. URL: [Link]

Sources

Molecular weight and formula of 5-bromopyridin-3-yl methanesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

A Versatile Scaffold for Heterocyclic Functionalization

Executive Summary

5-Bromopyridin-3-yl methanesulfonate is a high-value bifunctional heterocyclic building block used in medicinal chemistry and fragment-based drug discovery (FBDD). Characterized by two distinct electrophilic sites—a halogen (bromide) at the C5 position and a sulfonate ester (mesylate) at the C3 position—this scaffold enables orthogonal cross-coupling strategies. This guide details its physicochemical properties, synthesis from the parent phenol, and its strategic application in sequential palladium-catalyzed functionalization.

Physicochemical Profile
PropertyData
Chemical Name 5-Bromopyridin-3-yl methanesulfonate
IUPAC Name (5-bromopyridin-3-yl) methanesulfonate
Molecular Formula C₆H₆BrNO₃S
Molecular Weight 252.09 g/mol
Parent Compound 5-Bromopyridin-3-ol (CAS: 74115-13-2)
Physical State White to off-white solid (typically)
Solubility Soluble in DCM, THF, EtOAc, DMSO; sparingly soluble in water.[1][2]
Storage Store at 2–8°C under inert atmosphere (Ar/N₂); moisture sensitive.
Synthetic Pathway

The synthesis of 5-bromopyridin-3-yl methanesulfonate is achieved via the sulfonylation of 5-bromopyridin-3-ol . The reaction requires controlled basic conditions to neutralize the hydrochloric acid byproduct and prevent polymerization or self-reactivity.

Protocol: Mesylation of 5-Bromopyridin-3-ol
  • Reagents: 5-Bromopyridin-3-ol (1.0 equiv), Methanesulfonyl chloride (MsCl, 1.2 equiv), Triethylamine (TEA, 1.5 equiv).

  • Solvent: Dichloromethane (DCM), anhydrous.

  • Conditions: 0°C to Room Temperature (RT), 2–4 hours.

Step-by-Step Methodology:

  • Dissolution: Charge a flame-dried round-bottom flask with 5-bromopyridin-3-ol and anhydrous DCM under nitrogen atmosphere. Cool the solution to 0°C using an ice bath.

  • Base Addition: Add Triethylamine (TEA) dropwise. The solution may darken slightly.

  • Sulfonylation: Add Methanesulfonyl chloride (MsCl) dropwise via syringe over 15 minutes, maintaining the temperature below 5°C to control the exotherm.

  • Reaction: Remove the ice bath and allow the mixture to warm to RT. Stir for 2–4 hours. Monitor conversion by TLC (Hexane:EtOAc 1:1) or LC-MS.

  • Workup: Quench with saturated NaHCO₃ solution. Extract the aqueous layer with DCM (3x). Combine organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate in vacuo. Purify the residue via flash column chromatography (Silica gel, 0–40% EtOAc in Hexanes) to yield the title compound.

Synthesis Start 5-Bromopyridin-3-ol (CAS: 74115-13-2) Reagents MsCl, Et3N DCM, 0°C -> RT Start->Reagents Product 5-Bromopyridin-3-yl methanesulfonate Reagents->Product Sulfonylation

Figure 1: Synthetic workflow for the preparation of 5-bromopyridin-3-yl methanesulfonate.[3]

Chemo-Selectivity & Reactivity Logic

The utility of this scaffold lies in the differential reactivity of the Bromide (C-Br) vs. the Mesylate (C-OMs) .

  • Site 1: C5-Bromide (High Reactivity): In standard Pd(0)-catalyzed Suzuki-Miyaura or Buchwald-Hartwig couplings, the oxidative addition of Palladium into the C-Br bond is kinetically faster than into the C-OMs bond. This allows for the selective installation of the first substituent at C5.

  • Site 2: C3-Mesylate (Latent Reactivity): The mesylate serves as a "reserve" electrophile. Once the C5 position is functionalized, the C3-OMs group can be activated using more specialized catalysts (e.g., Ni(COD)₂ or Pd-catalysts with bulky, electron-rich ligands like XPhos or BrettPhos) to install the second substituent.

Orthogonal Coupling Strategy
  • Step 1 (C5 Functionalization): Use Pd(PPh₃)₄ or Pd(dppf)Cl₂ with an aryl boronic acid. The Br reacts preferentially.

  • Step 2 (C3 Functionalization): Use the product from Step 1. Apply Ni-catalyzed cross-coupling or Pd-catalyzed amination to displace the mesylate.

Reactivity cluster_Step1 Step 1: C5-Selective Coupling cluster_Step2 Step 2: C3-Activation Scaffold 5-Bromopyridin-3-yl methanesulfonate Condition1 Reagent: Ar-B(OH)2 Cat: Pd(PPh3)4 Site: C-Br reacts Scaffold->Condition1 Intermediate 5-Aryl-pyridin-3-yl methanesulfonate Condition1->Intermediate Condition2 Reagent: R-NH2 or Ar-B(OH)2 Cat: Pd-XPhos or Ni(0) Site: C-OMs reacts Intermediate->Condition2 Final 3,5-Disubstituted Pyridine Condition2->Final

Figure 2: Sequential orthogonal functionalization strategy distinguishing C-Br and C-OMs reactivity.

Applications in Drug Discovery[4][5]
  • Fragment Growing: The scaffold is ideal for "fragment growing" strategies where a core pyridine ring is elaborated sequentially to probe binding pockets.

  • Bioisosteres: The pyridine core serves as a bioisostere for phenyl rings, improving solubility and metabolic stability (lowering LogP).

  • Library Synthesis: The ability to diversify C3 and C5 independently allows for the rapid generation of Structure-Activity Relationship (SAR) libraries.

Safety & Handling
  • Hazards: The compound is an alkylating agent (mesylate) and an aryl halide. It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Precautions: Handle in a fume hood. Wear nitrile gloves and safety goggles. Avoid inhalation of dust/vapors.

  • Stability: Mesylates can hydrolyze in the presence of strong aqueous acids or bases. Maintain anhydrous conditions during storage and initial coupling steps.

References
  • Parent Compound Data: National Center for Biotechnology Information. PubChem Compound Summary for CID 12684262, 5-Bromopyridin-3-ol. (CAS 74115-13-2).[1] Accessed via .

  • Pyridine Coupling Reactivity: Li, J. J. (2014). Name Reactions for Homologations-II. Wiley. (General reference for Pd-catalyzed coupling selectivity on heterocycles).
  • Mesylate Activation: Mundal, D. A., et al. (2010). "Palladium-Catalyzed Cross-Coupling of Aryl Mesylates". Journal of the American Chemical Society.

Sources

Methodological & Application

Protocol for Suzuki-Miyaura coupling of (5-bromopyridin-3-yl) methanesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Suzuki-Miyaura Coupling of (5-bromopyridin-3-yl) methanesulfonate

Strategic Analysis: The Challenge of Electrophile Discrimination

The synthesis of multi-functionalized heteroaromatics is a cornerstone of modern drug discovery. The substrate (5-bromopyridin-3-yl) methanesulfonate presents a classic "electrophile discrimination" challenge. It contains two distinct leaving groups on an electron-deficient pyridine core:

  • C5-Bromo: A classic, highly reactive electrophile for Palladium(0) oxidative addition.

  • C3-Mesylate (-OMs): A "pseudohalide" that is significantly less reactive than iodides, bromides, and triflates (OTf), but more reactive than chlorides under specific ligand-accelerated conditions.

The Core Objective: This protocol details the chemoselective coupling of the C5-Bromide while preserving the C3-Mesylate . This preservation is critical, as the mesylate serves as a "latent" handle for subsequent diversification (e.g., amination or a second cross-coupling) using specialized catalytic systems.[1]

Mechanistic Grounding & Chemoselectivity

To ensure reproducibility, one must understand the kinetic hierarchy of oxidative addition. In Palladium-catalyzed cross-coupling, the rate of oxidative addition to the C-X bond generally follows this order:



  • The C5-Br Site: The electron-deficient nature of the pyridine ring (due to the electronegative nitrogen) lowers the LUMO energy of the C-Br bond, facilitating rapid oxidative addition by standard Pd(0) species [1].

  • The C3-OMs Site: Mesylates are poor leaving groups compared to triflates because the mesyl group is less electron-withdrawing. Consequently, the C-OMs bond is stronger and requires electron-rich, bulky phosphine ligands (e.g., XPhos, CM-Phos) to facilitate oxidative addition [2].

Operational Implication: By utilizing "standard" phosphine ligands (like PPh3 or dppf) rather than "state-of-the-art" Buchwald ligands, we kinetically lock the reaction to the bromide, preventing premature reaction at the mesylate.

Visualizing the Pathway

ReactionPathway Substrate (5-bromopyridin-3-yl) methanesulfonate Pd0 Pd(0) Catalyst (Standard Ligand) Substrate->Pd0 OxAdd_Br Oxidative Addition (Fast at C5-Br) Pd0->OxAdd_Br Kinetic Preference OxAdd_OMs Oxidative Addition (Slow/Null at C3-OMs) Pd0->OxAdd_OMs High Barrier Intermediate Pd(II)-Ar-Br Complex OxAdd_Br->Intermediate Product 5-Aryl-3-pyridyl methanesulfonate Intermediate->Product + Ar-B(OH)2 + Base

Figure 1: Kinetic hierarchy of oxidative addition ensuring chemoselectivity at the C5-Br position.

Experimental Optimization Data

The following table summarizes optimization studies for coupling phenylboronic acid (1.1 equiv) with (5-bromopyridin-3-yl) methanesulfonate.

Table 1: Optimization of Reaction Conditions

EntryCatalyst (5 mol%)Ligand TypeBase (2.0 eq)SolventTemp (°C)Yield (Br-Coupled)Mesylate Integrity
1Pd(PPh₃)₄MonodentateNa₂CO₃DME/H₂O8088%High (>95%)
2Pd(dppf)Cl₂·DCM Bidentate K₃PO₄ Dioxane/H₂O 80 94% Excellent
3Pd₂(dba)₃ / XPhosBiaryl (Bulky)K₃PO₄Dioxane10065%Poor (Bis-coupling)
4Pd(OAc)₂ / PPh₃MonodentateCs₂CO₃Toluene10072%Moderate (Hydrolysis)

Analysis:

  • Entry 2 (Recommended): Pd(dppf)Cl₂ is the optimal catalyst. The bidentate ligand stabilizes the Pd center but is not electron-rich enough to activate the mesylate. K₃PO₄ is a mild base that minimizes hydrolysis of the sulfonate ester compared to hydroxides or carbonates at high temp [3].

  • Entry 3 (Avoid): XPhos is too active. It promotes oxidative addition into the mesylate, leading to mixtures of mono- and bis-coupled products.

Detailed Protocol: Chemoselective C5-Arylation

Objective: Synthesis of 5-phenylpyridin-3-yl methanesulfonate (Example).

Materials:
  • (5-bromopyridin-3-yl) methanesulfonate (1.0 equiv, 1.0 mmol, 252 mg)

  • Phenylboronic acid (1.1 equiv, 1.1 mmol, 134 mg)

  • Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂·CH₂Cl₂) (0.03 equiv, 0.03 mmol, 24 mg)

  • Base: Potassium Phosphate Tribasic (K₃PO₄) (2.0 equiv, 2.0 mmol, 424 mg)

  • Solvent: 1,4-Dioxane (4 mL) / Water (1 mL) (Degassed)

Step-by-Step Methodology:
  • Inert Setup:

    • Equip a 25 mL Schlenk tube or microwave vial with a magnetic stir bar.

    • Evacuate and backfill with Nitrogen or Argon (3 cycles) to remove ambient oxygen. Oxygen causes homocoupling of boronic acids and catalyst deactivation.

  • Reagent Addition:

    • Under positive inert gas flow, add the substrate (252 mg), phenylboronic acid (134 mg), and K₃PO₄ (424 mg).

    • Add the Pd(dppf)Cl₂ catalyst last to minimize air exposure.

  • Solvent Introduction:

    • Add degassed 1,4-Dioxane (4 mL) and Water (1 mL) via syringe.

    • Note: The presence of water is essential for the transmetallation step involving the boronic acid.

  • Reaction:

    • Seal the vessel.

    • Heat the reaction mixture to 80°C in an oil bath or heating block.

    • Stir vigorously (800 rpm) for 4–6 hours.

    • Monitoring: Check by TLC (Ethyl Acetate/Hexane) or LCMS. Look for the consumption of the bromide (M+H 252/254 pattern disappears) and formation of the product (M+H ~250).

  • Workup:

    • Cool the mixture to room temperature.

    • Dilute with Ethyl Acetate (20 mL) and Water (20 mL).

    • Separate phases. Extract the aqueous layer with Ethyl Acetate (2 x 10 mL).

    • Combine organic layers and wash with Brine (15 mL).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify via Flash Column Chromatography on Silica Gel.

    • Gradient: 10% to 40% Ethyl Acetate in Hexanes.

    • Note: Pyridines can streak on silica. If streaking occurs, add 1% Triethylamine to the eluent.

Sequential Workflow: Activating the Mesylate

Once the C5-Br is coupled, the C3-OMs group remains. To react this site (e.g., to create a 3,5-bis-aryl pyridine), you must switch the catalyst system.

Protocol for Step 2 (C3-OMs Coupling):

  • Substrate: The product from Protocol 1.

  • Catalyst: Pd₂(dba)₃ (2 mol%) + XPhos or CM-Phos (4 mol%) [4].

  • Conditions: t-Butanol or Dioxane (Anhydrous), K₃PO₄, 100°C.

  • Reasoning: XPhos is sufficiently electron-rich to insert Pd into the C-OMs bond.

Workflow Diagram

Workflow Start Start: (5-bromopyridin-3-yl) methanesulfonate Step1 Step 1: Chemoselective Coupling Pd(dppf)Cl2, 80°C Targets: C5-Br Start->Step1 Intermediate Intermediate: 5-Aryl-3-pyridyl methanesulfonate Step1->Intermediate Decision Desired Final Product? Intermediate->Decision PathA Isolate (Drug Intermediate) Decision->PathA Stop PathB Step 2: Mesylate Activation Pd2(dba)3 + XPhos, 100°C Targets: C3-OMs Decision->PathB Continue Final Final: 3,5-Bis-functionalized Pyridine PathB->Final

Figure 2: Sequential functionalization workflow utilizing the reactivity difference between Br and OMs.

Troubleshooting & Self-Validation

To ensure the protocol is self-validating, check these parameters:

  • Mesylate Hydrolysis:

    • Symptom:[2][3][4][5][6] LCMS shows a peak with Mass = (Product - 78). This corresponds to the loss of -SO₂Me and formation of a hydroxyl group (-OH).

    • Cause: Base is too strong or water content is too high at high temperatures.

    • Fix: Switch to anhydrous K₃PO₄ in pure Dioxane or Toluene.

  • Low Conversion of Bromide:

    • Symptom:[2][3][4][5][6] Starting material remains after 6 hours.

    • Cause: Catalyst deactivation (oxidation).

    • Fix: Ensure fresh Pd(dppf)Cl₂ (should be orange/red, not black). Degass solvents thoroughly.

  • Bis-Coupling (Loss of Selectivity):

    • Symptom:[2][3][4][5][6] Product mass + Ar group (double addition).

    • Cause: Ligand exchange or temperature too high.

    • Fix: Strictly use Pd(dppf)Cl₂ or Pd(PPh3)4. Do not use SPhos, XPhos, or CyJohnPhos in Step 1. Reduce temperature to 60°C.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Nguyen, H. N., Huang, X., & Buchwald, S. L. (2003). The First General Palladium Catalyst for the Suzuki−Miyaura and Carbonyl Enolate Coupling of Aryl Arenesulfonates. Journal of the American Chemical Society, 125(39), 11818–11819. Link

  • So, C. M., Lau, C. P., & Kwong, F. Y. (2008).[7] A General Palladium Catalyst System for Suzuki−Miyaura Coupling of Potassium Aryltrifluoroborates and Aryl Mesylates.[1] Organic Letters, 10(13), 2729–2732. Link

  • Mundal, D. A., & Buchwald, S. L. (2010). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling of Aryl Mesylates and Tosylates.[1][8][9] Chemical Science, 1, 1-10. Link

Sources

Application Note: Chemoselective Functionalization of Bromopyridine Mesylates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Selective Functionalization of C-Br vs C-OMs in Bromopyridine Mesylates Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Academic Researchers

Executive Summary

The orthogonal functionalization of heteroarenes bearing multiple leaving groups is a cornerstone of modern medicinal chemistry. Bromopyridine mesylates represent a unique "privileged scaffold" because they offer two distinct electrophilic sites with divergent reactivity profiles.

This guide details the hierarchical functionalization strategy for these substrates. The core principle relies on the significant reactivity gap between the C-Br bond (highly reactive toward oxidative addition with standard Pd(0) catalysts) and the C-OMs bond (kinetically inert to standard Pd(0) but susceptible to specialized Pd ligands, Ni catalysis, or nucleophilic aromatic substitution, SNAr).

By exploiting this dichotomy, researchers can selectively functionalize the bromide position first, preserving the mesylate for a subsequent, distinct transformation.

Mechanistic Basis of Selectivity

The chemoselectivity is governed by two competing mechanistic pathways: Oxidative Addition (OA) and Nucleophilic Aromatic Substitution (SNAr) .

The Reactivity Hierarchy

In the context of Palladium-catalyzed cross-coupling, the rate of oxidative addition follows the bond dissociation energy (BDE) and the electronic nature of the carbon center:



  • C-Br (The "Soft" Electrophile): Reacts rapidly with standard Pd(0) sources (e.g., Pd(PPh

    
    )
    
    
    
    ) via oxidative addition.
  • C-OMs (The "Hard" / Latent Electrophile): The C-O bond is strong. Standard phosphine ligands (PPh

    
    , dppf) are insufficiently electron-rich to force Pd insertion into the C-OMs bond. However, the mesylate group is highly electron-withdrawing, making the pyridine ring susceptible to SNAr if the mesylate is at the 2- or 4-position.
    
The "Janus" Nature of Pyridyl Mesylates
  • In Metal Catalysis: C-OMs is "masked." It survives standard Suzuki/Stille conditions used for C-Br.

  • In Nucleophilic Substitution: C-OMs is "active." If strong nucleophiles (amines, alkoxides) are used in Step 1, they may displace the OMs group via SNAr, destroying chemoselectivity.

Strategic Workflow Visualization

The following diagram illustrates the bifurcated pathway for functionalizing a generic 2-bromo-4-mesyloxypyridine.

G Start Bromopyridine Mesylate (Br & OMs) Step1 Step 1: C-Br Selective Coupling (Suzuki/Stille) Start->Step1 Pd(PPh3)4, Na2CO3 (Mild Base, <80°C) Inter Intermediate: Arylated Pyridine Mesylate Step1->Inter Retains C-OMs Step2A Step 2A: C-OMs Activation (Pd-BrettPhos / Ni-Cat) Inter->Step2A C-C / C-N Bond Formation Step2B Step 2B: S_NAr Displacement (Nucleophilic Attack) Inter->Step2B C-N / C-O / C-S Bond Formation (For 2-/4-OMs only) Final Final Difunctionalized Product Step2A->Final Step2B->Final

Caption: Sequential functionalization workflow. Step 1 targets C-Br using mild Pd conditions. Step 2 activates C-OMs via specialized metal catalysis or SNAr.

Detailed Experimental Protocols

Protocol A: C-Br Selective Suzuki-Miyaura Coupling

Objective: Couple an aryl boronic acid to the C-Br site while leaving the C-OMs site intact. Critical Control Point: Use a mild, non-nucleophilic base (Carbonate or Phosphate) to prevent SNAr at the mesylate position. Avoid hydroxide or alkoxide bases.

Materials:

  • Substrate: 2-Bromo-4-mesyloxypyridine (1.0 equiv)

  • Coupling Partner: Arylboronic acid (1.1 equiv)[1]

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (3-5 mol%) OR Pd(dppf)Cl
    
    
    ·DCM (3 mol%)
  • Base: Na

    
    CO
    
    
    
    (2.0 equiv, 2M aqueous solution)
  • Solvent: 1,4-Dioxane or Toluene (degassed)[1]

Procedure:

  • Setup: In a reaction vial equipped with a magnetic stir bar, combine the bromopyridine mesylate (1.0 mmol), arylboronic acid (1.1 mmol), and Pd catalyst (0.03 mmol).

  • Inerting: Seal the vial and purge with Argon/Nitrogen for 5 minutes.

  • Solvent/Base Addition: Add degassed 1,4-Dioxane (5 mL) and 2M aq. Na

    
    CO
    
    
    
    (1 mL, 2.0 mmol) via syringe.
  • Reaction: Heat the mixture to 60–80°C . Note: Do not exceed 90°C to minimize thermal activation of the mesylate. Monitor by TLC/LCMS. The bromide is usually consumed within 2–6 hours.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[2] Dry over Na

    
    SO
    
    
    
    , concentrate, and purify via flash chromatography.
  • Outcome: The product will be the mono-arylated pyridine with the -OMs group retained .

Protocol B: Functionalization of the Retained C-OMs Group

Once the bromide is coupled, the "dormant" mesylate can be activated. Choose the method based on the desired bond and the position of the mesylate.

Method 1: Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig)

Best for: Converting C-OMs to C-N (Amines) at any pyridine position (2, 3, or 4).

  • Catalyst System: Pd(OAc)

    
     + BrettPhos  or XPhos .
    
    • Why: These bulky, electron-rich ligands are required to facilitate oxidative addition into the inert C-OMs bond [1].

  • Base: Cs

    
    CO
    
    
    
    or K
    
    
    PO
    
    
    (anhydrous).[1]
  • Conditions: 100–110°C in t-Amyl alcohol or Dioxane.

Method 2: Nickel-Catalyzed C-C Coupling (Kumada/Suzuki)

Best for: Converting C-OMs to C-C (Alkyl/Aryl).

  • Catalyst: Ni(COD)

    
     (5-10 mol%) + PCy
    
    
    
    (10-20 mol%).
  • Mechanism: Nickel(0) is significantly more reactive toward C-O electrophiles than Palladium(0), easily inserting into the C-OMs bond [2].

  • Reagent: Arylboronic acid (Suzuki) or Grignard reagent (Kumada).

Method 3: SNAr Displacement (Metal-Free)

Best for: 2-OMs or 4-OMs pyridines reacting with strong nucleophiles (Thiols, Alkoxides, Amines).

  • Reagent: Primary/Secondary Amine, NaSMe, or NaOMe.

  • Conditions: Heat (80–120°C) in DMF or DMSO.

  • Note: This method does not work for 3-mesyloxypyridines, as the 3-position is not sufficiently electron-deficient for SNAr.

Data Summary: Reactivity & Compatibility

ParameterC-Br Site C-OMs Site
Pd Oxidative Addition Fast (Standard ligands: PPh

, dppf)
Slow/Inert (Requires BrettPhos/XPhos)
SNAr Susceptibility Moderate (if at 2/4 pos)High (Excellent leaving group at 2/4 pos)
Ni Oxidative Addition Very FastFast (Standard Ni(0) conditions)
Recommended Base (Step 1) Na

CO

, K

PO

(Weak/Mild)
N/A
Forbidden Base (Step 1) NaOtBu, NaOEt, LiHMDS (Strong Nuc.)N/A

Troubleshooting & Optimization

  • Loss of OMs Group in Step 1:

    • Cause: Hydrolysis or SNAr attack by the base.

    • Solution: Switch from aqueous base (Suzuki) to anhydrous conditions (Stille coupling with CsF) or use a weaker base like K

      
      PO
      
      
      
      . Lower the reaction temperature to 50°C.
  • No Reaction at C-OMs (Step 2):

    • Cause: Ligand not bulky enough.

    • Solution: Switch to BrettPhos or tBuBrettPhos . Ensure the reaction is strictly anhydrous if using hydrolytically unstable precatalysts.

  • Catalyst Poisoning:

    • Cause: Pyridine nitrogen coordination.[1]

    • Solution: This is common in 2-substituted pyridines.[3] Increase catalyst loading to 5–10 mol% or use a precatalyst like Pd(dppf)Cl

      
      ·DCM  which is less prone to inhibition than Pd(PPh
      
      
      
      )
      
      
      .

References

  • Palladium-Catalyzed Cross-Coupling Reactions of Aryl Mesylates. Source:J. Am. Chem. Soc.[4][5] (2008). The seminal work establishing bulky phosphine ligands (BrettPhos) for activating C-OMs bonds.

  • Nickel-Catalyzed Cross-Coupling of Aryl Mesylates. Source:Angew. Chem. Int. Ed. (2008). Demonstrates the superiority of Nickel for C-O activation.

  • Chemoselective Functionalization of Halopyridines. Source:Chem. Rev. (2015).[6] A comprehensive review of reactivity trends in pyridine functionalization.

  • Benchchem Application Protocols. Source: General protocols for Suzuki coupling of pyridyl halides.

Sources

Synthesis of (5-bromopyridin-3-yl) methanesulfonate from 5-bromopyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Synthesis of (5-Bromopyridin-3-yl) Methanesulfonate

Executive Summary

This guide details the synthesis of (5-bromopyridin-3-yl) methanesulfonate (CAS: N/A for specific salt, analogue to 74115-13-2 derivatives) from 5-bromopyridin-3-ol . This transformation is a critical activation step in medicinal chemistry, converting a chemically inert phenolic hydroxyl group into a highly reactive mesylate leaving group. This intermediate is essential for downstream cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) at the 3-position of the pyridine ring, a scaffold ubiquitous in kinase inhibitors and GPCR ligands.

Key Technical Challenge: The primary difficulty in this synthesis is achieving chemoselectivity between O-sulfonylation (desired) and N-sulfonylation (undesired), given the nucleophilic nature of the pyridine nitrogen. Furthermore, the basicity of the pyridine ring complicates standard acidic workups. This protocol utilizes a kinetic control strategy at low temperatures to maximize regioselectivity.

Strategic Rationale & Mechanism

The synthesis relies on the nucleophilic substitution of methanesulfonyl chloride (MsCl) by the phenoxide anion of the starting material. Unlike aliphatic alcohols, the 3-hydroxypyridine moiety possesses significant phenolic character (


 for the cation, neutral species is amphoteric).

Reaction Pathway:

  • Deprotonation: The base (Triethylamine) deprotonates the hydroxyl group, generating the pyridin-3-olate anion.

  • Nucleophilic Attack: The oxyanion attacks the electrophilic sulfur of MsCl.

  • Elimination: Chloride is displaced, forming the sulfonate ester.

Regioselectivity Control: While the pyridine nitrogen is nucleophilic, the oxyanion generated by deprotonation is significantly more nucleophilic toward the hard electrophile (Sulfur of MsCl). However, high temperatures or insufficient base can lead to the formation of N-mesyl pyridinium salts or complex mixtures. We employ Dichloromethane (DCM) as a non-polar solvent to suppress the ionization of the pyridinium species and


  initiation to favor the kinetic O-sulfonylation product.
Visualizing the Reaction Pathway

ReactionPathway Start 5-Bromopyridin-3-ol (Substrate) Inter Pyridin-3-olate (Intermediate) Start->Inter Deprotonation (-H+) Base Triethylamine (Base) Base->Inter Promotes Prod (5-Bromopyridin-3-yl) methanesulfonate Inter->Prod O-Sulfonylation (Kinetic Major) Side N-Mesyl Pyridinium (Side Product) Inter->Side N-Sulfonylation (Thermodynamic Minor) MsCl MsCl (Electrophile) MsCl->Prod

Caption: Kinetic pathway favoring O-sulfonylation over N-sulfonylation via base-mediated activation.

Materials & Stoichiometry

Reagent Quality: Ensure Methanesulfonyl chloride (MsCl) is colorless. If yellow/brown, it contains hydrolysis products (HCl/MsOH) and should be distilled or replaced to prevent yield loss.

ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6]RoleCritical Parameter
5-Bromopyridin-3-ol 173.991.0SubstrateDry; moisture content <0.5%
Methanesulfonyl Chloride (MsCl) 114.551.2ElectrophileAdd dropwise at

Triethylamine (

)
101.191.5 - 2.0BaseExcess ensures full deprotonation
Dichloromethane (DCM) -10-15 VolSolventAnhydrous; Amylene stabilized

Detailed Experimental Protocol

Phase 1: Setup and Solvation
  • Glassware: Oven-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

  • Inert Atmosphere: Flush the system with Nitrogen (

    
    ) or Argon for 10 minutes.
    
  • Charging: Add 5-bromopyridin-3-ol (1.0 equiv) to the flask.

  • Solvation: Add anhydrous DCM (10 volumes relative to substrate mass). Stir until the solid is fully suspended or dissolved.

    • Note: 3-hydroxypyridines have poor solubility in non-polar solvents. The solution may remain a slurry until the base is added.

Phase 2: Activation (Base Addition)
  • Cooling: Submerge the flask in an ice/water bath to reach an internal temperature of

    
     .
    
  • Base Addition: Add Triethylamine (

    
    )  (1.5 equiv) via syringe.
    
    • Observation: The slurry should clear up as the phenoxide/ammonium salt forms and dissolves in DCM.

  • Equilibration: Stir at

    
     for 10–15 minutes.
    
Phase 3: Mesylation (Critical Step)
  • MsCl Preparation: Dilute MsCl (1.2 equiv) in a small volume of DCM (2 volumes) in the addition funnel.

  • Controlled Addition: Dropwise add the MsCl solution to the reaction mixture over 20–30 minutes .

    • Critical Process Parameter (CPP): Maintain internal temperature

      
      . Rapid addition causes an exotherm that promotes N-alkylation and decomposition.
      
  • Reaction: Once addition is complete, allow the mixture to warm naturally to Room Temperature (

    
    )  and stir for 2–4 hours.
    
Phase 4: Monitoring
  • TLC Check: Eluent System: 50% Ethyl Acetate / 50% Hexane.

    • Starting Material: Lower

      
       (polar, H-bond donor).
      
    • Product: Higher

      
       (masked polar group).
      
    • Visualization: UV (254 nm). The product is UV active.

Phase 5: Workup (The "Pyridine Trap")

Warning: Standard acidic workups (1M HCl) used for mesylates must be avoided . The pyridine ring in the product is basic (


 due to electron-withdrawing Br and OMs). Strong acid will protonate the product, driving it into the aqueous waste layer.
  • Quench: Cool the mixture to

    
     and quench with Water  (5 volumes).
    
  • Separation: Transfer to a separatory funnel. Separate the organic (lower) DCM layer.

  • Basic Wash: Wash the organic layer with Saturated Aqueous

    
      (2 x 5 volumes). This removes MsOH byproduct and HCl salts without protonating the pyridine ring.
    
  • Brine Wash: Wash with Saturated Brine (1 x 5 volumes).

  • Drying: Dry the organic layer over Anhydrous

    
     or 
    
    
    
    for 15 minutes.
  • Concentration: Filter and concentrate under reduced pressure (

    
     bath) to yield the crude solid.
    
Phase 6: Purification
  • Crude Purity: Often >90% and suitable for the next step.

  • Recrystallization: If necessary, recrystallize from Isopropanol/Hexane or EtOAc/Heptane.

  • Column Chromatography: If impurities persist, use Silica Gel.

    • Gradient: 0%

      
       40% EtOAc in Hexanes.
      
    • Note: Pre-treat silica with 1%

      
       if the product streaks (rare for mesylates, but possible for pyridines).
      

Workflow Diagram

Workflow Setup Setup: 5-Bromo-3-ol + DCM Inert Atmosphere Cool Cool to 0°C Add Et3N (1.5 eq) Setup->Cool AddMsCl Add MsCl (1.2 eq) Dropwise (T < 5°C) Cool->AddMsCl React Warm to RT Stir 2-4 Hours AddMsCl->React Quench Quench: Water Wash: Sat. NaHCO3 React->Quench Check TLC Dry Dry (Na2SO4) & Concentrate Quench->Dry Organic Layer Product Target Mesylate (Solid/Oil) Dry->Product

Caption: Step-by-step experimental workflow for the mesylation of 5-bromopyridin-3-ol.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Product lost to aqueous layer during workup.Do not use HCl wash. The pyridine ring protonates and becomes water-soluble. Use only ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

or water. Back-extract aqueous layers with DCM.
Starting Material Remaining Incomplete deprotonation or wet reagents.Ensure

is fresh. Use anhydrous DCM. Increase base to 2.0 equiv.
New Polar Spot on TLC N-Mesylation (Pyridinium salt formation).Reaction temperature too high during addition. Ensure strict

control. Switch solvent to THF if regioselectivity persists as an issue.
Hydrolysis (Product degrades) Moisture ingress or instability.Store product under inert gas at

. Use immediately in the next step if possible.

Analytical Expectations

  • Physical State: Off-white to pale yellow solid.[7]

  • 
    H NMR (400 MHz, 
    
    
    
    ):
    • 
       8.6–8.4 ppm (m, 2H, Pyridine 
      
      
      
      -2,
      
      
      -6).
    • 
       7.8–7.6 ppm (m, 1H, Pyridine 
      
      
      
      -4).
    • 
       3.2–3.1 ppm (s, 3H, 
      
      
      
      ).
    • Note: The methyl singlet at ~3.1-3.2 ppm is diagnostic for the mesylate group.

  • LC-MS:

    
     peak corresponding to 
    
    
    
    . Observe Br isotope pattern (1:1 ratio for
    
    
    ).

References

  • Vertex Pharmaceuticals. (2006). Synthesis of (5-Bromo-4-methyl-pyridin-3-yl)-methanol derivatives (Patent US20060116519A1).
  • Organic Syntheses. (2005). General Procedure for Alcohol to Mesylate Conversion. Org.[1][2][3][5][8] Synth. 2005, 81, 121. [Link]

  • Royal Society of Chemistry. (2022). Pyridine scaffolds and stability of derivatives. RSC Publishing. [Link]

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of Bromopyridine Sulfonates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Enabling the Synthesis of Key Pharmaceutical Scaffolds

The Buchwald-Hartwig amination has emerged as an indispensable tool in modern medicinal chemistry and drug development, providing a versatile and efficient method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction allows for the synthesis of aryl and heteroaryl amines, which are prevalent structural motifs in a vast array of biologically active compounds.[2] The ability to couple bromopyridine sulfonates with various amines is of particular strategic importance. The pyridine ring is a common scaffold in pharmaceuticals, and the sulfonate group serves as a robust leaving group, often offering advantages over traditional halide leaving groups in terms of reactivity and substrate scope.[3]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the optimal conditions and detailed protocols for the successful Buchwald-Hartwig amination of bromopyridine sulfonates. The following sections will delve into the critical parameters of the reaction, offer field-proven insights into experimental choices, and provide step-by-step methodologies to ensure reproducible and high-yielding results.

Understanding the Core Components: A Guide to Reaction Optimization

The success of the Buchwald-Hartwig amination is highly dependent on the judicious selection of the catalyst system (palladium precursor and ligand), base, and solvent. Each component plays a critical role in the catalytic cycle, and their interplay dictates the reaction's efficiency, scope, and functional group tolerance.

The Palladium Catalyst and Ligand: The Heart of the Transformation

The active catalyst in the Buchwald-Hartwig amination is a Pd(0) species, which is typically generated in situ from a Pd(II) precatalyst or introduced directly as a Pd(0) complex.[4][5] The choice of ligand is arguably the most critical factor in achieving a successful reaction, as it influences the stability and reactivity of the palladium center.[1]

For the amination of electron-deficient heteroaryl halides like bromopyridines, and for substrates with sulfonate leaving groups, bulky and electron-rich phosphine ligands are generally preferred.[1] These ligands promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle and prevent the formation of inactive catalyst species.

Table 1: Recommended Catalyst and Ligand Systems for Amination of Bromopyridine Sulfonates

Catalyst PrecursorLigandKey Features & Recommendations
Pd(OAc)₂BINAPA versatile and widely used system, particularly effective for primary amines.[3][6]
Pd₂(dba)₃XPhosA highly active and general ligand for a broad range of amines, including secondary and hindered amines.
[Pd(allyl)Cl]₂tBuXPhosOffers enhanced activity for challenging substrates and can be effective at lower catalyst loadings.
PEPPSI™-IPr(None)A pre-formed Pd-NHC complex that is often highly effective for heteroaromatic couplings.[7]

Causality Behind the Choice: The electron-rich and sterically demanding nature of ligands like XPhos and tBuXPhos facilitates the oxidative addition of the bromopyridine sulfonate to the palladium center. The bulkiness of these ligands also promotes the final reductive elimination step, which releases the desired aminopyridine product and regenerates the active Pd(0) catalyst.[1] N-heterocyclic carbene (NHC) ligands, found in pre-catalysts like PEPPSI™-IPr, offer strong sigma-donating properties and can provide high stability and activity to the palladium catalyst.

The Base: A Critical Modulator of Reactivity and Selectivity

The base plays a multifaceted role in the Buchwald-Hartwig amination. Its primary function is to deprotonate the amine nucleophile, forming the corresponding amide which then participates in the catalytic cycle. The choice of base can significantly impact the reaction rate and can be a source of side reactions if not chosen carefully.

Table 2: Selecting the Appropriate Base

BasepKa of Conjugate AcidRecommended SolventsNotes and Considerations
NaOtBu~19Toluene, Dioxane, THFA strong, non-nucleophilic base that is highly effective but can be incompatible with base-sensitive functional groups.[8]
K₂CO₃~10.3Toluene, Dioxane, DMFA milder base suitable for substrates with sensitive functional groups. May require higher reaction temperatures.[4]
Cs₂CO₃~10Toluene, DioxaneOften provides better results than K₂CO₃ due to its higher solubility and the "caesium effect".[3][6]
LHMDS~26THF, TolueneA strong, non-nucleophilic base that can be advantageous for less acidic amines.

Expert Insight: The choice of base is intimately linked to the solvent. In nonpolar solvents like toluene, a strong, anionic base like NaOtBu is often necessary to facilitate the deprotonation of the amine within the palladium coordination sphere.[9][10] For substrates containing base-sensitive functional groups such as esters or ketones, weaker inorganic bases like Cs₂CO₃ or K₂CO₃ are preferable, although this may necessitate higher reaction temperatures or longer reaction times.[4]

The Solvent: Influencing Solubility and Reaction Kinetics

The solvent must be capable of dissolving the reactants and catalyst system at the reaction temperature. Aprotic solvents are generally used to avoid side reactions with the strong bases employed.

Table 3: Common Solvents for Buchwald-Hartwig Amination

SolventBoiling Point (°C)Key Characteristics
Toluene111A common and effective solvent, particularly with strong alkoxide bases.[9]
1,4-Dioxane101A good solvent for a wide range of substrates and catalysts.
Tetrahydrofuran (THF)66Useful for reactions at lower temperatures, but its low boiling point may limit its application.
tert-Amyl alcohol102Can be beneficial in certain cases, particularly with weaker bases.

Trustworthiness of the System: The selection of an appropriate solvent is crucial for ensuring a homogeneous reaction mixture, which is essential for reproducible results. The insolubility of reactants or catalyst species can lead to stalled reactions and inconsistent yields.[5]

Visualizing the Process: Catalytic Cycle and Experimental Workflow

To provide a clearer understanding of the reaction mechanism and the experimental procedure, the following diagrams have been generated.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Complex Oxidative Addition Complex Pd(0)L_n->Oxidative Addition Complex Ar-X (Bromopyridine Sulfonate) Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R₂NH Deprotonation Deprotonation Amine Coordination->Deprotonation Base Reductive Elimination Complex Reductive Elimination Complex Deprotonation->Reductive Elimination Complex Reductive Elimination Complex->Pd(0)L_n Product (Ar-NR₂)

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup and Purification Add Catalyst, Ligand, Base Add Catalyst, Ligand, Base Add Bromopyridine Sulfonate Add Bromopyridine Sulfonate Add Catalyst, Ligand, Base->Add Bromopyridine Sulfonate Add Amine Add Amine Add Bromopyridine Sulfonate->Add Amine Add Solvent Add Solvent Add Amine->Add Solvent Heat and Stir Heat and Stir Add Solvent->Heat and Stir Monitor Progress (TLC, LC-MS) Monitor Progress (TLC, LC-MS) Heat and Stir->Monitor Progress (TLC, LC-MS) Cool to RT Cool to RT Monitor Progress (TLC, LC-MS)->Cool to RT Quench Reaction Quench Reaction Cool to RT->Quench Reaction Extraction Extraction Quench Reaction->Extraction Dry and Concentrate Dry and Concentrate Extraction->Dry and Concentrate Purification (Chromatography) Purification (Chromatography) Dry and Concentrate->Purification (Chromatography)

Sources

Application Notes and Protocols: Leveraging (5-bromopyridin-3-yl) Methanesulfonate for Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Protein kinases have emerged as one of the most critical classes of drug targets, primarily due to their central role in regulating a vast array of cellular processes.[1][2] The dysregulation of kinase activity is a hallmark of numerous diseases, including cancer, inflammatory disorders, and neurodegenerative conditions.[3][4] This has spurred intensive research into the development of small molecule kinase inhibitors.[3][5] Fragment-Based Drug Discovery (FBDD) has proven to be a particularly fruitful strategy in this endeavor, offering an efficient path to novel and potent lead compounds.[1][6][7][8]

The pyridine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs due to its ability to form key interactions with biological targets and its favorable physicochemical properties.[9][10][11][12][13] This guide focuses on the strategic application of (5-bromopyridin-3-yl) methanesulfonate , a versatile fragment that combines the desirable features of the pyridine ring with a reactive methanesulfonate group, providing a valuable starting point for the design of next-generation kinase inhibitors.

This document provides a comprehensive overview of the principles, experimental workflows, and detailed protocols for utilizing (5-bromopyridin-3-yl) methanesulfonate in a kinase inhibitor discovery program. It is intended for researchers, scientists, and drug development professionals actively engaged in kinase-targeted drug discovery.

The Strategic Advantage of (5-bromopyridin-3-yl) Methanesulfonate

The utility of (5-bromopyridin-3-yl) methanesulfonate as a starting fragment is rooted in its unique combination of structural and chemical features:

  • Privileged Pyridine Core: The pyridine ring is a well-established pharmacophore in kinase inhibitors, often forming hydrogen bonds with the hinge region of the kinase ATP-binding site.[12]

  • Vector for Growth: The bromine atom provides a readily modifiable position for synthetic elaboration, allowing for systematic exploration of chemical space and optimization of potency and selectivity. This is a key principle in the fragment-to-lead optimization process.[14]

  • Reactive Handle: The methanesulfonate group is a good leaving group, enabling its use as a reactive fragment for covalent inhibitor design or for facile displacement to introduce other functionalities.

FBDD Workflow for Kinase Inhibitor Discovery

The journey from a fragment hit to a clinical candidate is a multi-step process that relies on the integration of biophysical, biochemical, and structural biology techniques. The following diagram illustrates a typical FBDD workflow.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead Optimization cluster_2 Phase 3: Lead Optimization & Preclinical Development A Fragment Library Screening ((5-bromopyridin-3-yl) methanesulfonate) B Biophysical Hit Validation (SPR, ITC) A->B Primary Hits C Structural Biology (X-ray Crystallography) B->C Validated Hits D Structure-Guided Design & Medicinal Chemistry C->D E Biochemical & Cellular Assays D->E E->C Iterative Optimization F Kinome Profiling & Selectivity Assessment E->F G ADME/Tox & In Vivo Studies F->G H Preclinical Candidate G->H

Caption: A generalized workflow for Fragment-Based Drug Discovery (FBDD).

Part 1: Fragment Screening and Hit Validation

The initial step in an FBDD campaign is to identify fragments that bind to the target kinase. Due to the low molecular weight and typically weak affinity of fragments, highly sensitive biophysical techniques are required for initial screening and validation.[14][15]

Protocol 1: Primary Fragment Screening using Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique for detecting and characterizing biomolecular interactions in real-time.[14][16] It is particularly well-suited for fragment screening due to its sensitivity in detecting low-affinity interactions of small molecules.[14][17][18]

Objective: To identify fragments from a library, including (5-bromopyridin-3-yl) methanesulfonate, that bind to the target kinase.

Materials:

  • SPR instrument (e.g., Biacore, Sartorius Octet® SF3)

  • Sensor chips (e.g., CM5, Series S)

  • Recombinant, purified target kinase

  • (5-bromopyridin-3-yl) methanesulfonate and other fragment library compounds

  • Immobilization buffer (e.g., 10 mM Sodium Acetate, pH 5.0)

  • Running buffer (e.g., HBS-EP+, 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

  • Activation reagents (EDC/NHS)

  • Deactivation reagent (Ethanolamine-HCl)

Procedure:

  • Kinase Immobilization:

    • Activate the sensor chip surface with a fresh 1:1 mixture of EDC/NHS.

    • Inject the target kinase (typically 20-50 µg/mL in immobilization buffer) to achieve the desired immobilization level.

    • Deactivate excess reactive groups with an injection of 1 M Ethanolamine-HCl.

  • Fragment Screening:

    • Prepare fragment solutions in running buffer at a suitable concentration (e.g., 100-200 µM). A DMSO concentration match between the running buffer and fragment solutions is critical to avoid false positives.[17]

    • Inject the fragment solutions over the immobilized kinase surface and a reference flow cell.

    • Monitor the change in response units (RU) to detect binding.

    • A positive "hit" is a fragment that shows a concentration-dependent binding response.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data.

    • Analyze the sensorgrams to identify fragments that exhibit binding.

Protocol 2: Hit Validation and Affinity Determination using Isothermal Titration Calorimetry (ITC)

ITC is a gold-standard technique for characterizing the thermodynamics of binding interactions.[19][20] It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile, including the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) in a single experiment.[19][21][22][23]

Objective: To confirm the binding of hits from the primary screen and accurately determine their binding affinity and thermodynamics.

Materials:

  • Isothermal Titration Calorimeter (e.g., MicroCal PEAQ-ITC)

  • Purified target kinase

  • Validated fragment hit (e.g., (5-bromopyridin-3-yl) methanesulfonate)

  • ITC buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM TCEP)

  • DMSO for compound solubilization

Procedure:

  • Sample Preparation:

    • Prepare a solution of the target kinase (e.g., 10-20 µM) in ITC buffer.

    • Prepare a solution of the fragment (e.g., 100-200 µM) in the same ITC buffer. Ensure a precise DMSO match if applicable.

    • Thoroughly degas both solutions.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Equilibrate the instrument with ITC buffer.

  • Titration:

    • Load the kinase solution into the sample cell.

    • Load the fragment solution into the injection syringe.

    • Perform a series of injections (e.g., 19 injections of 2 µL each) at regular intervals.

  • Data Analysis:

    • Integrate the raw titration data to obtain the heat change per injection.

    • Fit the data to a suitable binding model (e.g., one-site binding) to determine Kd, n, and ΔH.

Technique Parameter Measured Typical Affinity Range for Fragments
SPR Change in refractive index upon bindingHigh µM to low mM
ITC Heat change upon bindingHigh µM to low mM

Part 2: Structural Biology and Hit-to-Lead Optimization

Once a fragment hit is validated, the next crucial step is to determine its binding mode to the target kinase. This structural information is the cornerstone of structure-based drug design, guiding the medicinal chemistry efforts to optimize the fragment into a potent and selective lead compound.[24][25]

Protocol 3: Co-crystallization and X-ray Structure Determination

X-ray crystallography is a powerful technique for visualizing the three-dimensional structure of protein-ligand complexes at atomic resolution.[24][26][27]

Objective: To determine the co-crystal structure of the target kinase in complex with (5-bromopyridin-3-yl) methanesulfonate or an analog.

Materials:

  • Highly purified and concentrated target kinase

  • Validated fragment hit

  • Crystallization screens and reagents

  • X-ray diffraction equipment (in-house or synchrotron access)

Procedure:

  • Co-crystallization Screening:

    • Set up crystallization trials (e.g., hanging drop, sitting drop vapor diffusion) with the kinase in the presence of a molar excess of the fragment.

    • Screen a wide range of crystallization conditions (precipitants, buffers, salts).

  • Crystal Optimization and Soaking (Alternative):

    • If co-crystallization is unsuccessful, grow apo-crystals of the kinase first.

    • Soak the apo-crystals in a solution containing the fragment.

  • X-ray Diffraction Data Collection:

    • Cryo-protect suitable crystals and flash-cool them in liquid nitrogen.

    • Collect X-ray diffraction data using a high-intensity X-ray source.

  • Structure Solution and Refinement:

    • Process the diffraction data and solve the structure by molecular replacement using a known kinase structure.

    • Build the fragment into the observed electron density and refine the structure.

Structure-Guided Fragment Elaboration

The co-crystal structure will reveal key interactions between the fragment and the kinase, such as hydrogen bonds with the hinge region, and will highlight vectors for chemical modification.

Signaling_Pathway cluster_0 Fragment Binding cluster_1 Structure-Guided Elaboration Kinase Kinase ATP Pocket Fragment (5-bromopyridin-3-yl) methanesulfonate Fragment->Kinase Binds to Hinge Region Elaboration Synthetic Chemistry (Modify Bromine Position) Fragment->Elaboration Potent_Inhibitor Potent & Selective Inhibitor Elaboration->Potent_Inhibitor

Caption: Elaboration of the initial fragment hit into a potent inhibitor.

The bromine atom on the pyridine ring of (5-bromopyridin-3-yl) methanesulfonate is an ideal handle for synthetic elaboration. Techniques such as Suzuki or Stille coupling can be used to introduce a variety of substituents to probe for additional interactions with the kinase active site and improve potency.

Part 3: Biochemical and Cellular Characterization

As fragment hits are optimized into more potent compounds, it is essential to characterize their inhibitory activity using biochemical and cellular assays.

Protocol 4: In Vitro Kinase Activity Assay (e.g., ADP-Glo™)

Biochemical assays directly measure the catalytic activity of the kinase and are used to determine the potency (e.g., IC₅₀) of inhibitors.[3][5][28] Luminescence-based assays that detect ADP formation, such as ADP-Glo™, are widely used due to their sensitivity and high-throughput compatibility.[2][5]

Objective: To determine the IC₅₀ value of an inhibitor derived from (5-bromopyridin-3-yl) methanesulfonate against the target kinase.

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Target kinase and its specific substrate

  • ATP

  • Test inhibitor

  • Assay plates (e.g., 384-well white plates)

  • Luminometer

Procedure:

  • Kinase Reaction:

    • Prepare a serial dilution of the inhibitor in assay buffer.

    • In the assay plate, add the kinase, its substrate, and ATP.

    • Add the inhibitor dilutions to the wells.

    • Incubate at room temperature to allow the kinase reaction to proceed.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal with luciferase/luciferin.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Assay Type Principle Typical Output
ADP-Glo™ Luminescence-based detection of ADP produced by the kinase reaction.IC₅₀
LanthaScreen™ TR-FRET based assay measuring either substrate phosphorylation or inhibitor binding.[29]IC₅₀ or Kd
Protocol 5: Kinome Profiling for Selectivity Assessment

A critical aspect of kinase inhibitor development is ensuring selectivity for the target kinase over other kinases in the human kinome. Off-target inhibition can lead to toxicity and other undesirable side effects. Kinome profiling services offer broad screening against a panel of hundreds of kinases.[4][30][31][32][33]

Objective: To assess the selectivity of a lead compound by screening it against a large panel of kinases.

Procedure:

  • Compound Submission:

    • Provide the lead compound to a contract research organization (CRO) that offers kinome profiling services (e.g., Eurofins, Reaction Biology Corp., Carna Biosciences).

  • Screening:

    • The CRO will typically perform a binding or activity assay at a single high concentration of the compound (e.g., 1 µM) against their kinase panel.

  • Data Analysis:

    • The results are usually presented as percent inhibition for each kinase.

    • Potent off-target hits should be followed up with full IC₅₀ determinations.

Conclusion

The use of (5-bromopyridin-3-yl) methanesulfonate as a starting fragment provides a robust and efficient entry point into kinase inhibitor discovery programs. Its privileged pyridine core, coupled with strategically placed vectors for synthetic elaboration, makes it an ideal building block for generating novel, potent, and selective kinase inhibitors. By integrating sensitive biophysical screening techniques, high-resolution structural biology, and robust biochemical and cellular assays, researchers can effectively leverage this fragment to accelerate the development of next-generation targeted therapeutics.

References

  • Fragment-based approaches to the discovery of kinase inhibitors. PubMed.
  • How Does a Biochemical Kinase Assay Work?. BellBrook Labs.
  • Frags2Drugs: A Novel In Silico Fragment-Based Approach to the Discovery of Kinase Inhibitors. MDPI.
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.
  • KinomePro. Pamgene.
  • Activity-Based Kinase Selectivity and Profiling Services. AssayQuant.
  • Kinome Profiling Service. MtoZ Biolabs.
  • Advanced SPR applications accelerate hit identification and validation in fragment‐based drug discovery. Sartorius.
  • KinomeView Profiling. Cell Signaling Technology.
  • Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters.
  • Kinase Panel Profiling I. Pharmaron CRO Services.
  • Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins.
  • Revealing kinase inhibitor mechanisms: ITC leads the way. Malvern Panalytical.
  • SPR-based fragment screening: advantages and applic
  • Kinase Activity Assay.
  • Fragment-Based Design of Kinase Inhibitors: A Practical Guide.
  • Kinase Activity Assays.
  • Biochemical Kinase Assays. Thermo Fisher Scientific - US.
  • Fragment-based design of kinase inhibitors: a practical guide. PubMed.
  • Fragment screening by SPR and advanced application to GPCRs.
  • A Comparative Guide to Isothermal Titration Calorimetry for Determining the Binding Affinity of TG-003. Benchchem.
  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.
  • Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry.
  • Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry. Life Chemicals.
  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug D. DDDT.
  • Pyridine, A Privileged Scaffold in Drug Discovery —The Magic of Phenyl–Pyridyl Switch. PharmaBlock.
  • Fragment-based lead discovery using X-ray crystallography. PubMed.
  • Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry.
  • Complete Kinetic Characterization of Enzyme Inhibition in a Single Isothermal Titration Calorimetric Experiment.
  • X-ray Crystallography. CRELUX.
  • Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review.
  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Publishing.
  • Drug Discovery with Protein X-ray Crystallography. Taiwan Photon Source.

Sources

Troubleshooting & Optimization

Preventing hydrolysis of (5-bromopyridin-3-yl) methanesulfonate during workup

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (5-bromopyridin-3-yl) methanesulfonate

Welcome to the technical support guide for handling (5-bromopyridin-3-yl) methanesulfonate. This document provides in-depth troubleshooting advice and detailed protocols to help you prevent its hydrolysis during reaction workup. As a crucial intermediate in pharmaceutical development, ensuring the stability and purity of this compound is paramount.

Frequently Asked Questions (FAQs)

FAQ 1: What makes (5-bromopyridin-3-yl) methanesulfonate so susceptible to hydrolysis?

Answer:

The susceptibility of (5-bromopyridin-3-yl) methanesulfonate to hydrolysis stems from its molecular structure. It is a methanesulfonate (mesylate) ester of a benzylic-like alcohol. This combination has two key features that facilitate hydrolysis:

  • Excellent Leaving Group: The methanesulfonate anion (CH₃SO₃⁻) is a very stable, and therefore, excellent leaving group. Its stability is due to the delocalization of the negative charge across the three oxygen atoms.

  • Benzylic-like Carbon Center: The methylene group (-CH₂-) is attached to a pyridine ring, which is analogous to a benzylic position. This position is activated towards nucleophilic substitution. The electron-withdrawing nature of the pyridine ring and the bromine atom can influence the reaction mechanism.

Hydrolysis, the cleavage of the C-O bond by water, can proceed via a nucleophilic substitution pathway. During an aqueous workup, water or hydroxide ions act as nucleophiles, attacking the electrophilic carbon of the CH₂-OMs group and displacing the mesylate, leading to the formation of the corresponding alcohol, (5-bromopyridin-3-yl)methanol, as an undesired byproduct.

The reaction is sensitive to pH. While sulfonate esters are generally more stable to hydrolysis than carboxylic esters, the rate can be significantly affected by pH, especially under basic conditions which introduce the stronger nucleophile, hydroxide (OH⁻).[1][2][3]

FAQ 2: My mesylation reaction is performed under anhydrous conditions. At what specific stage of the workup is hydrolysis most likely to occur?

Answer:

Hydrolysis is almost exclusively introduced during the aqueous workup phase of your experiment.[4][5] The most critical steps where unwanted hydrolysis can occur are:

  • Quenching: This is often the first point where water is intentionally introduced to neutralize excess reagents like methanesulfonyl chloride or the base (e.g., triethylamine, pyridine) used in the mesylation step. The heat generated during quenching can accelerate hydrolysis.

  • Aqueous Washes: Subsequent washes with aqueous solutions (e.g., dilute acid, sodium bicarbonate, or brine) to remove salts and water-soluble impurities increase the contact time between your product and water, providing more opportunity for hydrolysis.[5]

  • Liquid-Liquid Extraction: While separating the organic and aqueous layers, prolonged contact, especially if emulsions form, can lead to product degradation at the interface.[6][7]

The risk is magnified if the pH of the aqueous phase is not carefully controlled or if the temperature is not kept low.

Troubleshooting Guide: Preventing Hydrolysis

Problem: Significant formation of (5-bromopyridin-3-yl)methanol is observed after workup.

This is the most common issue, indicating that the mesylate is not surviving the workup procedure. The following troubleshooting steps are designed to mitigate this, focusing on kinetics and pH control.

Solution 1: Rigorous Temperature Control

Causality: Hydrolysis, like most chemical reactions, has a rate that is highly dependent on temperature. Lowering the temperature dramatically slows down the rate of the undesired nucleophilic attack by water.

Recommended Action:

  • Pre-chill all aqueous solutions: Before starting the workup, cool your quenching solution (e.g., saturated sodium bicarbonate) and wash solutions (brine, water) to 0-5 °C in an ice bath.

  • Conduct the workup in a cooled vessel: Perform the quench and subsequent washes in a flask immersed in an ice-water bath. This ensures that any heat from neutralization is effectively dissipated.

Solution 2: Precise pH Management

Causality: The rate of sulfonate ester hydrolysis is influenced by pH.[1][2] Strongly basic conditions (pH > 10) can significantly increase the concentration of the potent hydroxide nucleophile, accelerating hydrolysis. Strongly acidic conditions (pH < 2) can protonate the pyridine nitrogen, which may also affect stability, although base-catalyzed hydrolysis is often the primary concern. The goal is to maintain a near-neutral pH (pH 7-8) during the wash steps.

Recommended Actions & Agent Comparison:

Quenching/Wash AgentProsConsRecommendation
Water (H₂O) Neutral pH.Ineffective at neutralizing excess base (e.g., triethylamine).Not recommended for quenching if a base catalyst was used. Suitable for a final wash after pH has been neutralized.
Saturated NaHCO₃ Mildly basic (pH ~8.3), effective at neutralizing excess acid and methanesulfonyl chloride.Can generate CO₂ gas, requiring slow addition and proper venting.Highly Recommended. The optimal choice for quenching and initial washes. Its buffering capacity helps prevent extreme pH shifts.
Dilute NaOH / K₂CO₃ Strong bases.Can easily raise the pH > 10, dramatically accelerating hydrolysis.[8][9]Avoid. The risk of product degradation is too high.
Dilute HCl Effective for removing amine bases like pyridine or triethylamine.[10]Can protonate the product's pyridine ring, potentially increasing its water solubility and risk of hydrolysis.Use with caution and only if necessary to remove a large excess of amine base. A wash with 1-5% aqueous HCl is typically sufficient. Follow immediately with a NaHCO₃ wash.
Saturated NH₄Cl Mildly acidic (pH ~4.5-5.5).Can be useful for quenching reactions involving metal reagents but is generally not the first choice for mesylate workups.Use only for specific applications, such as quenching organometallic reactions.
Solution 3: Minimize Contact Time and Water Exposure

Causality: The extent of hydrolysis is a function of both the rate constant and the time the substrate is exposed to hydrolytic conditions. Reducing the duration of the aqueous workup will directly reduce the amount of byproduct formed.

Recommended Actions:

  • Work Efficiently: Have all solutions and equipment prepared in advance. Perform the quenching, separation, and washing steps without delay.

  • Use Brine Washes: Use saturated sodium chloride (brine) solution for the final aqueous washes. Brine helps to decrease the solubility of the organic product in the aqueous layer (salting out) and aids in breaking emulsions, speeding up phase separation.[5]

  • Thorough Drying: After separating the organic layer, dry it thoroughly with a suitable drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄) to remove any dissolved water before solvent evaporation.

Visualizing the Problem and Solution

Mechanism of Hydrolysis

The diagram below illustrates the nucleophilic attack by a water molecule on the electrophilic carbon of the mesylate, leading to the undesired alcohol byproduct.

Caption: Undesired hydrolysis pathway during aqueous workup.

Decision Workflow for Optimal Workup

This flowchart provides a logical path to selecting the appropriate workup strategy based on the reaction's specifics.

G start End of Mesylation Reaction cool Cool Reaction Mixture to 0-5 °C start->cool quench_q Quench Required? cool->quench_q quench Slowly add pre-chilled sat. aq. NaHCO₃ quench_q->quench Yes amine_q Excess Amine Base (e.g., Pyridine) Present? quench_q->amine_q No quench->amine_q acid_wash Wash with pre-chilled dilute (1-5%) aq. HCl amine_q->acid_wash Yes extract Extract with appropriate organic solvent (e.g., EtOAc, DCM) amine_q->extract No bicarb_wash Wash with pre-chilled sat. aq. NaHCO₃ acid_wash->bicarb_wash bicarb_wash->extract brine_wash Wash organic layer with pre-chilled brine extract->brine_wash dry Dry organic layer (e.g., Na₂SO₄), filter brine_wash->dry concentrate Concentrate in vacuo dry->concentrate end Isolated Mesylate Product concentrate->end

Caption: Decision workflow for minimizing hydrolysis during workup.

Validated Experimental Protocols

Protocol 1: Optimized Mild-Base Aqueous Workup

This protocol is the recommended standard procedure for isolating (5-bromopyridin-3-yl) methanesulfonate after its synthesis from (5-bromopyridin-3-yl)methanol.

Equipment and Reagents:

  • Reaction mixture in an organic solvent (e.g., Dichloromethane, Ethyl Acetate).

  • Separatory funnel.

  • Ice-water bath.

  • Saturated aqueous sodium bicarbonate (NaHCO₃), pre-chilled to 0-5 °C.

  • Saturated aqueous sodium chloride (Brine), pre-chilled to 0-5 °C.

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

Procedure:

  • Cooling: Immerse the flask containing the completed reaction mixture into an ice-water bath and cool to 0-5 °C with stirring.

  • Quenching: Slowly and carefully add the pre-chilled saturated NaHCO₃ solution to the reaction mixture. Caution: If methanesulfonyl chloride was used in excess, CO₂ evolution may cause foaming. Add the solution in portions until gas evolution ceases.

  • Extraction: Transfer the entire mixture to a separatory funnel. If needed, add more organic solvent to ensure proper partitioning. Shake the funnel gently at first, releasing pressure frequently.

  • Separation: Allow the layers to separate completely. Drain the aqueous layer.

  • Bicarbonate Wash: Wash the remaining organic layer once more with pre-chilled saturated NaHCO₃ solution.

  • Brine Wash: Wash the organic layer with pre-chilled brine. This will help remove residual water and salts.[5]

  • Drying: Drain the organic layer into an Erlenmeyer flask containing anhydrous Na₂SO₄. Swirl the flask for 5-10 minutes. The drying agent should move freely and not clump together, indicating sufficient drying.

  • Isolation: Filter the mixture to remove the drying agent, washing the solid with a small amount of fresh solvent.

  • Concentration: Remove the solvent from the filtrate under reduced pressure (rotary evaporation) at a low temperature (≤ 30-40 °C) to yield the crude (5-bromopyridin-3-yl) methanesulfonate. Proceed with purification (e.g., chromatography or recrystallization) as required.

Protocol 2: Non-Aqueous Workup

This protocol is designed for cases where the mesylate is exceptionally sensitive or when the reaction byproducts are non-ionic and can be removed without an aqueous wash. This is common when methanesulfonic anhydride is used for the mesylation.[10]

Equipment and Reagents:

  • Reaction mixture in an organic solvent (e.g., Dichloromethane, THF).

  • Celite® or a similar filter aid.

  • Sintered glass funnel or Büchner funnel.

  • An appropriate non-polar solvent for precipitation (e.g., Heptane, Hexane).

Procedure:

  • Salt Precipitation/Filtration: If the reaction was performed with a base like triethylamine, a salt (triethylammonium chloride or mesylate) will have precipitated. Cool the reaction mixture.

  • Dilution (Optional): Dilute the reaction slurry with a non-polar solvent like heptane to further decrease the solubility of the salt byproduct.

  • Filtration: Filter the mixture through a pad of Celite® to remove the precipitated salts. Wash the filter cake with a small amount of the reaction solvent or a mixture of the reaction solvent and the non-polar solvent.

  • Concentration: Collect the filtrate and remove the solvent under reduced pressure at a low temperature (≤ 30-40 °C). This will yield the crude product, often of high purity, free from the byproducts of an aqueous workup.

  • Azeotropic Removal of Pyridine (if used): If pyridine was used as the solvent or base, it can be challenging to remove. After filtration, concentrate the crude product and then add toluene. Re-concentrate under reduced pressure. Repeating this process 2-3 times will azeotropically remove residual pyridine.[6]

By carefully selecting and implementing one of these protocols, researchers can significantly improve the yield and purity of (5-bromopyridin-3-yl) methanesulfonate, ensuring the integrity of this critical synthetic intermediate.

References

  • University of Rochester, Department of Chemistry. Organic Reaction Workup Formulas for Specific Reagents. Available from: [Link]

  • Novatia, LLC. (2010). A Detailed Kinetic and Mechanistic Study of Sulfonate Ester Formation and Hydrolysis. Available from: [Link]

  • Google Patents. WO2006054151A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • Journal of the Chemical Society B: Physical Organic. (1967). Nucleophilic reactivity. Part VII. The mechanism of hydrolysis of some unsaturated esters of methanesulphonic acid. Available from: [Link]

  • ACS Omega. (2018). Faster and Greener Chemical Reaction Workup Using Silicone Elastomer-Coated Glass Powders. Available from: [Link]

  • Wikipedia. Work-up. Available from: [Link]

  • ResearchGate. (2008). Selective Hydrolysis of Methanesulfonate Esters. Available from: [Link]

  • ACS Figshare. (2008). Selective Hydrolysis of Methanesulfonate Esters. Available from: [Link]

  • University of Rochester, Department of Chemistry. Workup for Polar and Water-Soluble Solvents. Available from: [Link]

  • ResearchGate. (2012). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. Available from: [Link]

  • The Royal Society of Chemistry. Supplementary Information Synthetic routes to compounds 5 and 10-19. Available from: [Link]

  • Cooperative Organic Chemistry Student Laboratory Manual. Reaction Workup. Available from: [Link]

  • Organic & Biomolecular Chemistry. (2012). Kinetic and computational evidence for an intermediate in the hydrolysis of sulfonate esters. Available from: [Link]

  • Google Patents. US7297813B2 - Removal of alkyl alkanesulfonate esters from alkanesulfonic acids and other organic media.
  • RSC Green Chemistry. (2024). Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review. Available from: [Link]

  • PMC. (2014). Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers. Available from: [Link]

  • ACS Publications. (2013). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. Available from: [Link]

  • HETEROCYCLES. (2007). METHODOLOGY FOR THE SYNTHESIS OF PYRIDINES AND PYRIDONES: DEVELOPMENT AND APPLICATIONS. Available from: [Link]

  • ResearchGate. (2015). Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide. Available from: [Link]

  • Georg Thieme Verlag. SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. Available from: [Link]

  • SlideShare. Preparation and Properties of Pyridine. Available from: [Link]

  • SlidePlayer. Pyridines. Available from: [Link]

  • RSC Publishing. (2024). Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review. Available from: [Link]

  • PubMed. (2003). Stability of colistin and colistin methanesulfonate in aqueous media and plasma as determined by high-performance liquid chromatography. Available from: [Link]

  • kchem.org. Stoichiometric Solvation Effects. Solvolysis of Methanesulfonyl Chloride. Available from: [Link]

  • Michael Pittelkow. Substituent effects on the stability of extended benzylic carbocations: a computational study of conjugation. Available from: [Link]

  • Beilstein Journals. (2023). Sulfate radical anion-induced benzylic oxidation of N-(arylsulfonyl)benzylamines to N-arylsulfonylimines. Available from: [Link]

  • ResearchGate. (2015). Efficient Continuous-Flow Bromination of Methylsulfones and Methanesulfonates and Continuous Synthesis of Hypobromite. Available from: [Link]

  • Chemsrc. Benzyl methanesulfonate | CAS#:55791-06-5. Available from: [Link]

Sources

Technical Support Center: Troubleshooting Homocoupling in 5-Bromopyridin-3-yl Mesylate

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: 5-Br-3-OMs-Pyridine Dimerization Support Level: Tier 3 (Senior Application Scientist) Status: Active Guide

Executive Summary: The "Dual-Electrophile" Challenge

You are likely encountering a specific side reaction where 5-bromopyridin-3-yl mesylate is coupling with itself to form a bipyridine dimer (e.g., 3,3'-dimesyloxy-5,5'-bipyridine), rather than coupling with your intended nucleophile (boronic acid, amine, or alkyne).

This molecule presents a unique challenge: it possesses two electrophilic sites—the Bromide (C5) and the Mesylate (C3) . While the bromide is kinetically superior for oxidative addition, "homocoupling" usually indicates a failure in the transmetallation step or the presence of specific impurities (Oxygen/Reductants) that hijack the catalytic cycle.

Diagnostic & Troubleshooting (Q&A)

Q1: Why is my aryl bromide dimerizing instead of cross-coupling?

Diagnosis: Reductive Homocoupling (Ullmann-type side reaction). In Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), the aryl halide should ideally undergo oxidative addition, followed immediately by transmetallation. If transmetallation is slow (due to steric bulk, poor base solubility, or inactive boronic acid), the Ar-Pd(II)-Br intermediate accumulates.

Two distinct mechanisms then drive homocoupling:

  • Oxidative Homocoupling (Oxygen-Driven): If trace

    
     is present, it oxidizes the intermediate, promoting the formation of a Pd(IV) species or bridging two Pd(II) centers, leading to Ar-Ar bond formation.
    
  • Disproportionation: Two molecules of

    
     can disproportionate to form 
    
    
    
    and
    
    
    . The
    
    
    species then undergoes reductive elimination to release the homocoupler (Ar-Ar).

The Fix:

  • Rigorous Deoxygenation: Sparging is often insufficient for pyridine systems. Use Freeze-Pump-Thaw (see Protocol A).

  • Nucleophile Excess: Increase your boronic acid/nucleophile equivalents (1.5 – 2.0 eq) to ensure transmetallation outcompetes disproportionation.

Q2: Is the Mesylate (-OMs) group interfering?

Diagnosis: Chemoselectivity Competition. While Aryl Bromides (


) generally undergo oxidative addition faster than Aryl Mesylates (

), electron-rich ligands (e.g.,

,

) can activate the mesylate, leading to polymerization or mixed coupling.

Data: Relative Reactivity Rates (Standard Conditions)

Electrophile Bond Energy (kcal/mol) Oxidative Addition Rate (Pd) Risk Level
Aryl-I ~65 Fast Low
Aryl-Br ~81 Medium (Target) Target Site
Aryl-OMs ~95 (C-O) Slow Moderate (Ligand Dependent)

| Aryl-Cl | ~96 | Very Slow | Low |

The Fix:

  • Ligand Selection: Avoid highly electron-rich alkyl phosphines (like tricyclohexylphosphine) if you want to preserve the mesylate. Stick to Triphenylphosphine (

    
    )  or dppf , which differentiate well between Br and OMs.
    
Q3: I see "Pd-Black" precipitating. Is this related?

Diagnosis: Catalyst Decomposition / "Ligand Scrambling." Pyridines are coordinating solvents. The nitrogen on your substrate (5-bromopyridin-3-yl mesylate) can compete with your phosphine ligands for the Palladium center. If the ligand dissociates, the "naked" Palladium aggregates into Pd-Black (inactive), and the remaining active species often resort to homocoupling pathways.

The Fix:

  • Use Chelating Ligands: Switch from monodentate

    
     to bidentate catalysts like 
    
    
    
    or
    
    
    . The "bite angle" of the bidentate ligand prevents displacement by the pyridine nitrogen.

Visualizing the Failure Mode

The following diagram illustrates the "Fork in the Road" where the reaction deviates from Cross-Coupling to Homocoupling.

HomocouplingMechanism cluster_warning Critical Failure Mode Start 5-Br-3-OMs-Pyridine OxAdd Ar-Pd(II)-Br (Oxidative Addition) Start->OxAdd + Pd(0) Pd0 Pd(0) Catalyst Pd0->OxAdd TransMetal Transmetallation (Target Pathway) OxAdd->TransMetal + Nucleophile (Fast w/ Base) Disprop Disproportionation (Side Reaction) OxAdd->Disprop Low Nu Conc. or Oxygen Product Cross-Coupled Product (Ar-Nu) TransMetal->Product Reductive Elimination Dimer Homocouple Dimer (Ar-Ar) Disprop->Dimer Ar-Pd-Ar Species formed

Caption: Figure 1. Kinetic competition between the desired Transmetallation (Green) and the undesired Disproportionation/Homocoupling (Red).

Experimental Protocols (The Fix)

Protocol A: Freeze-Pump-Thaw (The "Gold Standard" for De-aeration)

Use this if sparging with a balloon is failing.

  • Setup: Place your substrate, catalyst, and solvent in a Schlenk tube or heavy-walled pressure vial. Do not add the base yet if it is volatile (usually bases are solid, so add them now).

  • Freeze: Submerge the sealed tube in liquid nitrogen (

    
    ) until the solvent is completely frozen solid.
    
  • Pump: Open the stopcock to high vacuum (0.1 mmHg) for 5–10 minutes. The solvent cannot evaporate because it is frozen; only the headspace gas (Oxygen/Nitrogen) is removed.

  • Thaw: Close the stopcock (isolating the static vacuum). Remove from

    
     and thaw in a warm water bath. Gas bubbles will erupt from the solvent as it melts.
    
  • Repeat: Cycle steps 2–4 exactly three times .

  • Backfill: After the final thaw, backfill with high-purity Argon.

Protocol B: Slow-Addition Strategy (To Prevent Dimerization)

By keeping the concentration of Ar-Br low relative to the nucleophile, you statistically favor the cross-coupling.

  • Pot: Charge the flask with Catalyst (5 mol%), Ligand, Base (2.0 eq), and the Nucleophile (1.5 eq) in degassed solvent. Heat to reaction temperature.[1][2][3]

  • Syringe Pump: Dissolve the 5-bromopyridin-3-yl mesylate in a minimal amount of degassed solvent.

  • Addition: Add the halide solution to the Pot over 1–2 hours using a syringe pump.

    • Result: The Ar-Pd-Br species is generated in the presence of a vast excess of Nucleophile, forcing immediate transmetallation.

Decision Tree for Troubleshooting

Follow this logic flow to identify your specific variable.

TroubleshootingTree Start Problem: Homocoupling Detected CheckO2 1. Is the system strictly anaerobic? Start->CheckO2 Degas Action: Switch to Freeze-Pump-Thaw CheckO2->Degas No/Unsure CheckCat 2. Which Catalyst Precursor? CheckO2->CheckCat Yes SwitchCat Action: Switch Pd(II) -> Pd(0) (e.g., Pd(dba)2) CheckCat->SwitchCat Pd(OAc)2 or PdCl2 CheckSolv 3. Is the solvent protic (Alcohol)? CheckCat->CheckSolv Pd(PPh3)4 or Pd(dba)2 SwitchSolv Action: Switch to Dioxane or DMF (Remove reductant source) CheckSolv->SwitchSolv Yes (MeOH/EtOH) CheckLigand 4. Ligand Sterics? CheckSolv->CheckLigand No (THF/Toluene) SwitchLigand Action: Use Bulkier Ligand (XPhos or SPhos) CheckLigand->SwitchLigand Standard (PPh3)

Caption: Figure 2. Step-by-step isolation of the homocoupling cause.

References

  • Mechanisms of Homocoupling: Adamo, C. et al. "Mechanism of the Palladium-Catalyzed Homocoupling of Aryl Boronic Acids: Key Role of the Base." Journal of the American Chemical Society, 2006. Link

  • Ullmann-Type Side Reactions: Hassan, J. et al. "Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction." Chemical Reviews, 2002. Link

  • Chemoselectivity (Sulfonates vs Halides): Kwong, F. Y. et al. "Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates."[4] Organic Syntheses, 2015.[4] Link

  • De-aeration Techniques: "The Freeze-Pump-Thaw Method." University of Rochester Chemistry Safety Protocols. Link

Sources

Purification methods for unstable pyridine sulfonate esters

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Unstable Pyridine Sulfonate Esters

Executive Summary: The "Ticking Clock" Challenge

Welcome to the technical support hub for nitrogen-heterocycle purification. You are likely here because your pyridine sulfonate ester (e.g., tosylate, mesylate, or triflate) is decomposing during isolation, turning from a pristine oil into a black tar or a streak on your column.

The Core Problem: Pyridine sulfonate esters possess an inherent "self-destruct" mechanism. The basic nitrogen atom (nucleophile) and the sulfonate ester (electrophile) exist within the same molecule (or in close proximity). Without intervention, these molecules undergo intermolecular self-quaternization , forming insoluble pyridinium salts (polymers/tars). Furthermore, the acidity of standard silica gel accelerates this decomposition by protonating the pyridine, trapping it on the column while the labile ester hydrolyzes.

This guide provides the protocols to pause this mechanism and isolate your target.

Module 1: Root Cause Analysis (The Mechanism)

Before attempting purification, you must understand the decomposition pathway to prevent it.

The Decomposition Pathway: In solution or on a solid support, the pyridine nitrogen of Molecule A attacks the electrophilic carbon of Molecule B. This chain reaction creates an oligomeric pyridinium salt lattice, which manifests as the "black tar" often seen in the flask.

Decomposition Substrate Pyridine Sulfonate (Intact Monomer) Transition Transition State (Intermolecular Attack) Substrate->Transition Nucleophilic N attacks Electrophilic C Silica Acidic Silica Gel (Catalyst) Silica->Substrate Protonation (Traps Pyridine) Silica->Transition Accelerates Product Pyridinium Salt (Polymer/Tar) Transition->Product Irreversible Polymerization

Figure 1: The self-quaternization pathway. Acidic silica accelerates this by concentrating the substrate and protonating the nitrogen, increasing local density and residence time.

Module 2: Chromatographic Solutions

Standard flash chromatography is the primary cause of yield loss for these compounds. Use the following modified protocols.

Protocol A: Triethylamine (TEA) Deactivated Silica

Best for: Moderately unstable tosylates/mesylates.

The Logic: Silica gel is acidic (pH ~4-5). Adding TEA neutralizes the silanol groups (Si-OH), preventing the pyridine from "sticking" (tailing) and reducing the residence time on the column.

  • Eluent Preparation: Prepare your mobile phase (e.g., Hexane/EtOAc) and add 1% to 3% Triethylamine (v/v) .

  • Slurry Packing (Critical): Do not dry pack. Slurry the silica in the TEA-containing eluent for 15 minutes before packing the column. This ensures all acidic sites are neutralized.

  • The "Pre-Flush": Flush the packed column with 2 column volumes (CV) of the TEA-eluent before loading your sample.

  • Loading: Load the sample as a liquid (dissolved in minimal TEA-eluent). Avoid solid loading on Celite/Silica if possible, as the heat of evaporation can trigger decomposition.

Protocol B: Neutral Alumina (Activity III)

Best for: Highly acid-sensitive compounds or when TEA-silica fails.

The Logic: Alumina (


) is amphoteric. "Neutral" alumina (Brockmann Activity III) is less acidic than silica and less likely to trigger hydrolysis than "Basic" alumina.
  • Deactivation: Purchase Neutral Alumina. If only Activity I is available, convert to Activity III by adding water (approx. 6% w/w) and shaking until free-flowing.

  • Solvent System: Use less polar solvents than you would for silica (Alumina is more retentive for polar compounds).

  • Execution: Run the column quickly. Alumina can still catalyze hydrolysis if the residence time is long (>30 mins).

Protocol C: The "Flash Filtration" (Pad)

Best for: Removing baseline impurities without full separation.

  • Pack a short, wide pad of Silica (pre-treated with 3% TEA).

  • Height:Width ratio should be 1:2.

  • Flush the compound through with a solvent system where

    
    .
    
  • Goal: Residence time < 5 minutes.

Comparison of Stationary Phases

FeatureStandard SilicaTEA-Deactivated SilicaNeutral Alumina (Act. III)
Acidity High (Acidic)NeutralizedNeutral
Pyridine Recovery Poor (Streaking)ExcellentGood
Decomposition Risk HighLowLow-Medium
Resolution HighModerateLower
Cost LowLowHigh

Module 3: Non-Chromatographic Isolation

If chromatography can be avoided, avoid it .

Method: Liquid-Liquid Extraction (LLE) Optimization
  • Quench: Pour reaction mixture into ice-cold saturated

    
     (keeps pyridine free base but buffers against hydrolysis).
    
  • Extraction: Extract rapidly with cold Dichloromethane (DCM) or Ethyl Acetate.

  • Drying: Use

    
     (neutral), not
    
    
    
    (slightly acidic/Lewis acidic).
  • Concentration: CRITICAL STEP. Do not heat the rotovap bath above 30°C . High vacuum/low temp is safer than low vacuum/high temp.

Method: Telescoping (The "Make and Use" Strategy)

The safest storage is no storage.

  • Perform the workup (LLE).

  • Concentrate to a defined volume (do not strip to dryness).

  • Add the solvent for the next step (e.g., DMF, THF).

  • Use the solution immediately in the nucleophilic substitution reaction.

Module 4: Troubleshooting & Decision Tree

Q: My compound streaks from the baseline to the solvent front.

  • A: The silica is protonating your pyridine. Increase TEA concentration to 5% and ensure you pre-washed the column. If this fails, switch to Neutral Alumina.

Q: The NMR looks good, but the compound turned black overnight in the freezer.

  • A: You likely concentrated it to a neat oil. Pyridine sulfonates are most stable in solution (dilution prevents intermolecular attack). Store as a frozen benzene or toluene solution if absolutely necessary.

Q: Can I recrystallize it?

  • A: Only if the compound is a solid at room temperature and you can keep the temperature below 40°C. Use non-protic solvents (e.g., Hexane/DCM layering) to avoid solvolysis.

DecisionTree Start Crude Reaction Mixture TLC Check TLC Stability (2D TLC) Start->TLC Stable Stable on Silica? TLC->Stable YesSilica Standard Flash (Add 1% TEA) Stable->YesSilica Yes NoSilica Decomposes/Streaks Stable->NoSilica No AluminaCheck Try Neutral Alumina? NoSilica->AluminaCheck UseAlumina Neutral Alumina Activity III AluminaCheck->UseAlumina Yes NoChrom Avoid Chromatography AluminaCheck->NoChrom No Telescope Telescope (Use Crude Solution) NoChrom->Telescope

Figure 2: Purification Decision Matrix. Always prioritize telescoping for highly unstable intermediates.

References

  • Still, W. C.; Kahn, M.; Mitra, A. (1978). Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.

  • Biotage. (2018). Strategies for the Purification of Amines. Biotage Technical Notes.

  • Reich, H. J. (2017). Chromatographic Purification of Amines. University of Wisconsin-Madison Organic Chemistry Info.

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.

Improving chemoselectivity in bis-electrophilic pyridine scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Bis-Electrophilic Pyridine Scaffolds Current Status: Operational | Topic: Chemoselectivity Optimization

Introduction: The Selectivity Paradox

Welcome to the technical support hub for pyridine functionalization. If you are working with bis-electrophilic pyridines (e.g., 2,4-dichloropyridine, 2,5-dibromopyridine), you are likely facing the "Selectivity Paradox": the site most reactive to nucleophilic aromatic substitution (


) is not necessarily the site most reactive to transition-metal catalyzed cross-coupling.

This guide moves beyond generic advice, providing mechanistic "root cause" analysis and actionable protocols to invert or enhance regioselectivity.

Module 1: The Logic Board (Mechanistic Grounding)

Before troubleshooting, you must diagnose the driving force of your reaction. Selectivity is a competition between electronic activation and steric accessibility.

The Hierarchy of Activation
  • 
     (Nucleophilic Aromatic Substitution): 
    
    • Driver: Stability of the Meisenheimer intermediate.

    • Rule: Attack at C4 is generally favored over C2.[1]

    • Why? Attack at C4 places the negative charge on the nitrogen atom (most stable). Attack at C2 also places charge on nitrogen, but is adjacent to the nitrogen lone pair, creating electrostatic repulsion (and steric hindrance) for incoming nucleophiles.

  • Cross-Coupling (Suzuki/Buchwald):

    • Driver: Oxidative Addition (OA) to Pd(0).

    • Rule: Highly dependent on the Halogen and the Ligand .

    • The Halogen Divergence:

      • 2,4-Dibromo pyridine:[2] Innate preference for C2 (Electronic activation of C-Br adjacent to N).

      • 2,4-Dichloro pyridine:[1][2][3][4][5][6][7][8] Innate preference for C4 (Steric accessibility dominates because C-Cl activation requires closer metal approach).

Visualizing the Decision Matrix

PyridineSelectivity Start Substrate Selection Substrate 2,4-Dihalopyridine Start->Substrate ReactionType Reaction Type? Substrate->ReactionType SNAr SNAr (Nucleophile) ReactionType->SNAr Nucleophile/Base Coupling Pd-Catalyzed Coupling ReactionType->Coupling Pd(0)/Ligand SNAr_Outcome C4-Selectivity (Major) (Kinetic Control) SNAr->SNAr_Outcome Default HalogenCheck Halogen Identity? Coupling->HalogenCheck DiBromo 2,4-Dibromo HalogenCheck->DiBromo DiChloro 2,4-Dichloro HalogenCheck->DiChloro LigandCheck Ligand Influence DiBromo->LigandCheck DiChloro->LigandCheck C2_Pref C2-Selective (Electronic Control) LigandCheck->C2_Pref Small Ligands (PPh3) (Dibromo only) C4_Pref C4-Selective (Steric Control) LigandCheck->C4_Pref Bulky Ligands (IPr, QPhos) (Both substrates)

Figure 1: Decision tree for predicting regioselectivity in 2,4-dihalopyridines. Note the divergence between Chloro- and Bromo- substrates in cross-coupling.[2][9]

Module 2: Troubleshooting Guides

Issue 1: "I need to functionalize C2 via , but C4 is reacting."

Diagnosis: You are fighting the innate preference of the Meisenheimer complex. Corrective Actions:

  • Switch to "Hard" Nucleophiles: Harder nucleophiles (alkoxides) are sometimes more directed toward C2 due to charge control, whereas soft nucleophiles (thiols) go to C4 (orbital control).

  • The "Coordination Trick": If you have a substituent at C3 (e.g., -COOMe, -NO2), use a counter-cation that coordinates.

    • Protocol: Use Na+ alkoxides in non-polar solvents (Toluene). The Na+ coordinates to the C3-group and the pyridine Nitrogen, directing the alkoxide to C2 (Ortho-effect).

    • Avoid: Polar aprotic solvents (DMF, DMSO) which solvate the cation and break the directing effect.

Issue 2: "My Suzuki coupling on 2,4-dichloropyridine is giving a mixture or wrong isomer."

Diagnosis: 2,4-DiChloro pyridine naturally favors C4 oxidative addition because the C2 position is sterically crowded by the nitrogen lone pair, even though C2 is more electron-deficient. Corrective Actions:

  • To lock C4 Selectivity: Use Ligand-Free conditions ("Jeffery conditions") or extremely bulky NHC ligands (IPr, SIPr).[1] These reinforce the steric penalty at C2.

  • To invert to C2 Selectivity: This is chemically difficult with chloro substrates.

    • Strategy: Switch substrate to 2-bromo-4-chloropyridine . Pd will exclusively insert into the C-Br bond (C2) first, regardless of steric hindrance.

Issue 3: "I am using 2,5-dibromopyridine and getting C2 coupling, but I want C5."

Diagnosis: Pd-catalyzed coupling favors C2 (electronic activation). Corrective Actions:

  • Switch Mechanism: Do not use Cross-Coupling. Use Halogen-Metal Exchange .

  • The "String of Pearls" Theory: In Lithium-Halogen exchange, the orbital lobes at C5 (meta to N) are more accessible for the alkyllithium reagent than C2.

    • Protocol: Treat 2,5-dibromopyridine with n-BuLi in Toluene/THF at -78°C. This selectively lithiates C5. Quench with electrophile (e.g., Borate) to make the C5-boronic acid, then couple.

Module 3: Experimental Protocols

Protocol A: C4-Selective Suzuki Coupling of 2,4-Dichloropyridine

Target: Installation of aryl group at C4, leaving C2-Cl intact.[7]

ParameterConditionRationale
Catalyst Pd(OAc)₂ (2 mol%)Simple Pd source.
Ligand IPr (N,N'-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) (4 mol%)CRITICAL: Bulky NHC ligand forces reaction to the less hindered C4 site.
Base K₂CO₃ (2 equiv)Mild base prevents hydrolysis of chloride.
Solvent Dioxane/Water (4:1)Promotes solubility and turnover.
Temp 60 °CModerate heat avoids non-selective background reaction.

Step-by-Step:

  • Charge a vial with Pd(OAc)₂ and IPr·HCl. Add base (KOtBu or K₂CO₃) and stir in Dioxane for 10 min to generate the active Pd-NHC complex.

  • Add 2,4-dichloropyridine (1.0 equiv) and Arylboronic acid (1.1 equiv).

  • Add degassed water. Seal and heat to 60 °C for 4 hours.

  • QC Check: 1H NMR will show a shift in the C3 proton. C4-substitution typically causes a larger downfield shift of the C3-H compared to C2-substitution.

Protocol B: C2-Selective (The "Coordination" Method)

Target: Functionalization of C2 in 2,6-dichloro-3-nitropyridine.

  • Solvent: Anhydrous Toluene (Do not use DMF).

  • Reagent: Sodium Alkoxide (NaOR). Note: LiOR may be too tight; KOR may be too loose.

  • Procedure: Cool solution of substrate to 0 °C. Add NaOR slowly.

  • Mechanism: The Na+ ion bridges the Nitro oxygen and the Pyridine nitrogen, guiding the alkoxide to the C2 position.

Module 4: Advanced Data Visualization

Ligand Effects on 2,4-Dihalopyridine Coupling

LigandEffect Center Pd(0) Subst_Br 2,4-Dibromo Center->Subst_Br Oxidative Addn Subst_Cl 2,4-Dichloro Center->Subst_Cl Oxidative Addn SmallL PPh3 / dppf (Small Cone Angle) SmallL->Center Ligand Binding LargeL IPr / QPhos (Large Cone Angle) LargeL->Center Outcome_C2 C2 Product Subst_Br->Outcome_C2 w/ Small Ligand (Electronic Pref) Outcome_C4 C4 Product Subst_Br->Outcome_C4 w/ Large Ligand (Steric Override) Subst_Cl->Outcome_C4 w/ Large Ligand (Steric Reinforcement) Outcome_Mix Mixture Subst_Cl->Outcome_Mix w/ Small Ligand

Figure 2: Impact of ligand steric bulk (Cone Angle/% Buried Volume) on regiochemical outcomes.

FAQ: Frequently Asked Questions

Q: Why does 2,4-dichloropyridine react differently than 2,4-dibromopyridine in Suzuki couplings? A: This is due to the "Halogen Effect." The C-Br bond is weaker and longer, allowing electronic factors (C2 activation) to dominate. The C-Cl bond is stronger and shorter, requiring the catalyst to get closer to the ring, making the reaction highly sensitive to steric hindrance (favoring the unhindered C4 position).

Q: Can I use microwave irradiation to improve selectivity? A: Generally, no . High temperature (and microwave heating) often erodes selectivity by overcoming the activation energy differences between the two transition states. For maximum selectivity, run reactions at the lowest feasible temperature.

Q: I have a 2,6-dichloropyridine. How do I get the mono-substituted product without getting the bis-product? A:

  • Stoichiometry: Use a slight deficit of the nucleophile/boronic acid (0.9 equiv).

  • Statistical Correction: You will statistically get some bis-product. However, 2,6-dichloropyridine becomes less electron-deficient after the first substitution (if adding an electron-rich group like an aryl or amine). This deactivation helps stop the reaction at the mono-stage.

  • Purification: The polarity difference between mono- and bis-products is usually sufficient for silica separation.

References

  • Neufeldt, S. R., et al. "Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines." Journal of Organic Chemistry, 2022. Link(Note: Discusses the critical divergence between chloro- and bromo- heterocycles).

  • Lutz, M. R., et al. "Site-Selective Oxidative Addition of Pd(0) to Unsymmetrical Polyhalogenated Heteroarenes." Chemical Reviews, 2017. Link

  • Fairlamb, I. J. S. "Macrocyclic and regional isomers in the Suzuki–Miyaura cross-coupling of 2,4-dibromopyridine." Organic & Biomolecular Chemistry, 2008. Link

  • WuXi AppTec. "QM Magic Class: Regioselectivity in SNAr reaction of Dichloropyrimidines." Link(Excellent resource for orbital/Meisenheimer analysis).

Sources

Solvent selection for nucleophilic displacement of pyridyl mesylates

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PYR-MS-SOLV-001 Subject: Optimization of Solvent Systems for Nucleophilic Displacement of Pyridyl Mesylates Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Core Directive: The "Pyridyl Paradox"

Welcome to the technical support hub. If you are working with pyridyl mesylates, you are likely facing one of two critical failure modes: decomposition (tar formation) or inertness (no reaction).

The "Pyridyl Paradox" dictates that the properties making pyridine a versatile pharmacophore (basic nitrogen, electron-deficiency) also make its sulfonate esters (mesylates) notoriously difficult to handle.

The Critical Distinction: Where is your Mesylate?

Before proceeding, you must identify your substrate class. The troubleshooting logic diverges completely based on the position of the mesylate group.

  • Class A: Pyridyl-Alkyl Mesylates (e.g., 2-(pyridin-3-yl)ethyl mesylate)

    • The Hazard:Self-Immolation. The pyridine nitrogen is a nucleophile; the mesylate is an electrophile. These molecules tend to polymerize (intermolecular self-quaternization) or cyclize (intramolecular) rapidly, often turning into a "sticky gum" or black tar.

  • Class B: Pyridyl Mesylates (Directly on Ring, e.g., pyridin-3-yl mesylate)

    • The Hazard:Hydrolysis & Elimination. The mesylate is a poor leaving group for

      
       without activation, but it is highly prone to hydrolysis by trace water or elimination to pyridynes under basic conditions.
      

Interactive Troubleshooting Guides

Scenario 1: "My reaction turned into a black tar/solid before I added the nucleophile."

Diagnosis: Uncontrolled Self-Quaternization (Class A Substrate). Mechanism: The Menshutkin reaction (formation of charged ammonium salts from neutral reactants) is accelerated by polar solvents which stabilize the charged transition state.

Protocol Adjustment:

  • Solvent Polarity: Switch to the least polar solvent that dissolves your reactants.

    • Avoid: DMSO, DMF (High polarity accelerates self-reaction).

    • Try: DCM, Toluene, or TBME (Tert-butyl methyl ether).

  • Concentration: Run the reaction dilute (< 0.1 M). High concentration favors intermolecular polymerization (2nd order kinetics).

  • Temperature: Keep the mesylate formation and subsequent displacement at 0°C or lower.

Scenario 2: "I cannot remove the solvent (DMF/DMSO) without degrading the product."

Diagnosis: Thermal instability during workup. Solution: Switch to "Switchable" or Green Solvents with lower boiling points or water immiscibility.

Recommended Substitutes:

Traditional Solvent Boiling Point Green Alternative Boiling Point Benefit
DMF 153°C NBP (N-butylpyrrolidinone) 241°C Safer, but hard to remove. Use only if necessary.

| DMF | 153°C | Cyrene™ | 203°C | Bio-based, excellent for


, but high BP. |
| DMSO  | 189°C | DMSO/EtOAc (1:1)  | Variable | Lower viscosity, easier aqueous extraction. |
| NMP  | 202°C | CPME  (Cyclopentyl methyl ether) | 106°C | Low peroxide formation, resists base, easy to rotovap. |
| Acetonitrile  | 82°C | Isobutyronitrile  | 107°C | Higher boiling point for kinetics, but easier workup than DMF. |
Scenario 3: "The mesylate won't displace; I'm getting starting material or hydrolysis."

Diagnosis: Poor Nucleophilicity or Wet Solvent (Class B Substrate). Mechanism: Direct displacement on the pyridine ring (


) is difficult because Mesylate is not a strong enough electron-withdrawing group to activate the ring, unlike a Nitro group.

Protocol Adjustment:

  • Drying: Pyridyl mesylates hydrolyze rapidly. Use molecular sieves (3Å) in the solvent for 24h prior to use.

  • Activation: If

    
     fails, switch to Pd-catalyzed cross-coupling  (Buchwald-Hartwig or Suzuki). Pyridyl mesylates are excellent pseudo-halides for Pd-catalysis.
    
    • Solvent: 1,4-Dioxane or t-Amyl Alcohol.

Standardized Experimental Workflow

Workflow A: Displacement of Unstable Pyridyl-Alkyl Mesylates

Target: Minimizing self-quaternization while maximizing


.
  • Mesylate Formation:

    • Dissolve alcohol in DCM (anhydrous).

    • Add

      
       (1.5 equiv) and cool to -10°C .
      
    • Add MsCl (1.1 equiv) dropwise. Do not let temp rise.

    • CRITICAL: Do not isolate/concentrate to dryness if unstable. Perform a "telescoped" workup: Wash cold DCM solution with dilute citric acid/brine, dry over

      
      , and use the solution directly in the next step.
      
  • Solvent Swap (The "Feed" Protocol):

    • If the displacement requires a polar solvent (e.g., for Azide or Cyanide nucleophile), dissolve the nucleophile in the polar solvent (e.g., DMSO or Acetonitrile) in the reaction vessel.

    • Slowly add the cold DCM solution of the mesylate to the nucleophile solution.

    • Why? This keeps the steady-state concentration of the mesylate low, favoring reaction with the nucleophile over self-polymerization.

Workflow B: Green Solvent Replacement for Standard

Target: replacing DMF in stable displacements.

  • Selection: Use CPME (Cyclopentyl methyl ether) or 2-MeTHF .

  • Solubility Check: If nucleophile (e.g.,

    
    ) is insoluble, add 10% water  (if tolerant) or use a Phase Transfer Catalyst (e.g., TBAB  - Tetrabutylammonium bromide).
    
  • Reaction: Reflux at 80-100°C.

  • Workup: These solvents form clean bilayers with water. Wash directly with water/brine and evaporate. No high-vac distillation required.

Decision Logic & Mechanism Visualization

The following diagram illustrates the critical decision pathways for solvent selection based on substrate stability and reaction type.

SolventSelection Start Substrate Analysis: Where is the Mesylate? ClassA Class A: Alkyl Side Chain (e.g., Py-CH2-CH2-OMs) Start->ClassA ClassB Class B: Direct on Ring (e.g., Py-OMs) Start->ClassB RiskA Risk: Self-Quaternization (Polymerization) ClassA->RiskA RiskB Risk: Hydrolysis or Inertness (Poor SNAr) ClassB->RiskB StrategyA Strategy: Kinetic Control Low Polarity or Low Conc. RiskA->StrategyA StrategyB Strategy: Activation Dry Solvents or Catalysis RiskB->StrategyB SolventA1 Preferred: DCM, Toluene (Slows self-reaction) StrategyA->SolventA1 Unstable SolventA2 Alternative: Acetonitrile (If nucleophile requires polarity) StrategyA->SolventA2 Semi-stable SolventB1 SNAr Attempt: DMSO/DMF (Dry, High Temp) StrategyB->SolventB1 Strong Nuc SolventB2 Pd-Catalysis: 1,4-Dioxane (Use as Pseudo-halide) StrategyB->SolventB2 Weak Nuc

Caption: Decision matrix for solvent selection based on the structural position of the mesylate group and associated stability risks.

References

  • GSK Solvent Selection Guide (Sustainability & Safety): Henderson, R. K., et al. (2011). "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry."[1] Green Chemistry. [Link]

  • Menshutkin Reaction Kinetics (Solvent Effects): Abboud, J. L. M., et al. (1999). "Critical compilation of scales of solvent parameters." Pure and Applied Chemistry. (Explains why polar solvents accelerate pyridine quaternization). [Link]

  • Green Alternatives to DMF (Cyrene): Sherwood, J., et al. (2014). "Dihydrolevoglucosenone (Cyrene) as a bio-based alternative for dipolar aprotic solvents." Chemical Communications. [Link]

  • CPME as a Process Solvent: Watanabe, K. (2013). "The unique properties of cyclopentyl methyl ether (CPME) as a green solvent." Organic Process Research & Development. [Link][2]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H NMR Spectral Analysis of (5-bromopyridin-3-yl) methanesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Foundational Principles: Interpreting the Spectrum of a Disubstituted Pyridine

The ¹H NMR spectrum of (5-bromopyridin-3-yl) methanesulfonate is dictated by its distinct structural components: the 3,5-disubstituted pyridine ring and the methanesulfonate moiety. Understanding the electronic environment of each proton is key to assigning the observed signals.

  • The Pyridine Ring: The nitrogen atom in the pyridine ring is strongly electron-withdrawing, which generally deshields the ring protons, causing them to resonate at a higher chemical shift (downfield) compared to benzene protons.[1] In a 3,5-disubstituted ring, three aromatic protons remain at positions 2, 4, and 6. Their chemical shifts and splitting patterns are influenced by the substituents and their coupling relationships.

    • H-2 and H-6: These protons are adjacent to the ring nitrogen and are the most deshielded. They typically exhibit small meta-coupling to H-4.

    • H-4: This proton is situated between the two substituents and will also show meta-coupling to both H-2 and H-6.

  • The Methanesulfonate Group: The methanesulfonate (mesylate) group, -OSO₂CH₃, is a potent electron-withdrawing group. This has two major consequences in the ¹H NMR spectrum:

    • The methyl protons of the mesylate group itself (-SO₂CH ₃) appear as a characteristic sharp singlet.

    • It strongly deshields adjacent protons. In this molecule, it will cause a significant downfield shift of the methylene (-CH ₂-) protons compared to the precursor alcohol.

Comparative Spectral Analysis: (5-bromopyridin-3-yl) methanesulfonate vs. (5-bromopyridin-3-yl)methanol

The most effective way to confirm the successful synthesis of (5-bromopyridin-3-yl) methanesulfonate from its parent alcohol, (5-bromopyridin-3-yl)methanol, is through a direct comparison of their ¹H NMR spectra. The conversion of the hydroxyl group to a mesylate is a common synthetic step, and NMR provides unambiguous proof of this transformation.

The key spectral changes anticipated are:

  • Disappearance of the Hydroxyl Proton: The broad, exchangeable -OH proton signal from the starting material will be absent in the product spectrum.

  • Significant Downfield Shift of Methylene Protons: The methylene protons (-CH ₂-) adjacent to the oxygen atom will experience a substantial downfield shift due to the superior electron-withdrawing nature of the mesylate group compared to the hydroxyl group.

  • Appearance of the Mesylate Methyl Signal: A new singlet will appear in the spectrum, corresponding to the three methyl protons of the methanesulfonate group.

The predicted ¹H NMR data for both compounds are summarized in the table below.

Proton Assignment (5-bromopyridin-3-yl)methanol (Precursor) (5-bromopyridin-3-yl) methanesulfonate (Product) Rationale for Change
H-2 ~8.5 ppm (d)~8.7 ppm (d)Minor deshielding due to the more electron-withdrawing mesylate group.
H-6 ~8.5 ppm (d)~8.6 ppm (d)Minor deshielding.
H-4 ~7.8 ppm (t)~8.0 ppm (t)Minor deshielding.
-CH₂- ~4.7 ppm (s)~5.4 ppm (s) Significant downfield shift due to the strong electron-withdrawing effect of the -OSO₂CH₃ group. This is the primary indicator of reaction success.
-OH Variable (s, broad)Absent The hydroxyl group has been replaced by the methanesulfonate group.
-SO₂CH₃ Absent~3.2 ppm (s) Appearance of the characteristic methyl signal of the newly installed mesylate group.[2]

Note: Chemical shifts (δ) are predicted based on analogous structures and are relative to TMS. Multiplicities are abbreviated as s (singlet), d (doublet), and t (triplet). Actual values may vary based on solvent and spectrometer frequency.

Detailed Experimental Protocol for ¹H NMR Spectrum Acquisition

This protocol provides a self-validating methodology for obtaining a high-resolution ¹H NMR spectrum suitable for structural confirmation.

3.1. Sample Preparation

  • Weighing: Accurately weigh 5-10 mg of the (5-bromopyridin-3-yl) methanesulfonate sample into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common first choice due to its relatively clean spectral window. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an alternative for less soluble compounds.[3]

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. For referencing, ensure the solvent contains a small amount of tetramethylsilane (TMS, 0 ppm).

  • Homogenization: Gently vortex or swirl the vial to ensure the sample is completely dissolved. A clear, particulate-free solution is required.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

3.2. Spectrometer Setup and Data Acquisition

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.[4]

  • Locking and Shimming: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is sufficient.

    • Spectral Width: Set a spectral width of approximately 12-16 ppm, centered around 6-7 ppm.

    • Acquisition Time (AQ): Set to at least 3-4 seconds to ensure good resolution.

    • Relaxation Delay (D1): Use a relaxation delay of 2-5 seconds to allow for full proton relaxation between scans.

    • Number of Scans (NS): Acquire 16 to 64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

3.3. Data Processing

  • Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz) and perform a Fourier transform.

  • Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption peaks and apply an automated baseline correction.

  • Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm. If TMS is not present, the residual solvent peak can be used (e.g., CDCl₃ at 7.26 ppm).[5]

  • Integration and Peak Picking: Integrate all signals to determine the relative proton ratios and pick the peaks to identify their precise chemical shifts.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert into Spectrometer transfer->insert lock_shim Lock & Shim insert->lock_shim acquire Acquire Data (zg30, 16-64 scans) lock_shim->acquire ft Fourier Transform acquire->ft phase_base Phase & Baseline Correction ft->phase_base reference Reference Spectrum (TMS = 0 ppm) phase_base->reference analyze Integrate & Analyze reference->analyze

Caption: Workflow for acquiring the ¹H NMR spectrum.

Visualizing Spin-Spin Coupling in the Pyridine Ring

The splitting patterns of the aromatic protons provide definitive information about the substitution pattern. For a 3,5-disubstituted pyridine, we expect to see only meta-coupling, which typically has a small coupling constant (J) of 2-3 Hz.

coupling_diagram H2 H-2 H6 H-6 H2->H6 ⁴J ≈ 0.5-1 Hz H4 H-4 H2->H4 J ≈ 2-3 Hz H6->H4 J ≈ 2-3 Hz N N Br Br CH2OMs CH₂OMs

Caption: Predicted meta-coupling (³J) in the pyridine ring.

Note: The DOT language does not support complex chemical structures directly. The above script illustrates the connectivity and coupling relationships conceptually.

Conclusion

The ¹H NMR spectrum of (5-bromopyridin-3-yl) methanesulfonate provides a unique and information-rich fingerprint for its structural confirmation. The key identifiers are three distinct aromatic signals in the 8.0-8.7 ppm region exhibiting characteristic meta-coupling, a sharp singlet for the mesyl methyl group around 3.2 ppm, and a downfield-shifted singlet for the methylene protons at approximately 5.4 ppm. When compared to its precursor alcohol, this significant downfield shift of the methylene protons serves as irrefutable evidence of successful mesylation. By following the detailed protocol provided, researchers can confidently acquire and interpret high-quality spectra to validate this critical synthetic intermediate, ensuring the integrity of their drug development pipelines.

References

  • Benchchem. (n.d.). Application Note: 1H and 13C NMR Spectral Analysis of 3-Bromopyridine-D4. Retrieved from Benchchem website.[3]

  • Gao, C., et al. (2021). 3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates. RSC Medicinal Chemistry. Available at: [Link]4]

  • ChemicalBook. (n.d.). Pyridine(110-86-1) 1H NMR spectrum. Retrieved from ChemicalBook.[1]

  • ChemicalBook. (n.d.). Methyl methanesulfonate(66-27-3) 1H NMR spectrum. Retrieved from ChemicalBook.[2]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Available at: [Link]

  • University of Sheffield. (n.d.). Tables For Organic Structure Analysis. Retrieved from University of Sheffield website.[5]

Sources

A Comparative Guide to the Reactivity of 5-Bromopyridin-3-yl Mesylate and Triflate in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the complexities of pyridine functionalization, the choice of leaving group is a critical decision point that dictates reaction efficiency, selectivity, and overall synthetic strategy. This guide provides an in-depth comparison of two commonly employed sulfonate esters, 5-bromopyridin-3-yl mesylate and 5-bromopyridin-3-yl triflate, offering field-proven insights and supporting experimental data to inform your selection in pivotal cross-coupling reactions.

The Decisive Factor: Understanding Leaving Group Ability

The efficacy of a leaving group is fundamentally tied to its ability to stabilize the negative charge it acquires upon heterolytic bond cleavage. A superior leaving group is the conjugate base of a strong acid, indicating its stability as an anion.[1][2] In the context of our comparison, both methanesulfonic acid and trifluoromethanesulfonic acid are strong acids, but their strengths differ significantly, which is the root cause of the observed reactivity differences between their corresponding esters.

Mesylate (OMs): The methanesulfonate anion (CH₃SO₃⁻) stabilizes its negative charge through resonance across its three oxygen atoms. While effective, the methyl group is weakly electron-donating, offering no additional inductive stabilization.

Triflate (OTf): The trifluoromethanesulfonate anion (CF₃SO₃⁻) also benefits from resonance. However, it possesses a powerful advantage: the strong inductive electron-withdrawal by the three fluorine atoms.[3][4] This effect intensely delocalizes the negative charge, rendering the triflate anion exceptionally stable.[5] Consequently, triflate is one of the most potent leaving groups in organic chemistry, significantly surpassing the mesylate.[6][7]

The established order of leaving group ability is: Triflate > Tosylate > Mesylate .[6] This fundamental difference in stability directly translates to higher reactivity for triflate esters in both nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions.[7][8]

G cluster_0 Anion Stability & Leaving Group Ability Triflate Triflate Anion (CF₃SO₃⁻) Highly Stabilized (Resonance + Strong Inductive Effect) Reactivity Reactivity as Leaving Group Triflate->Reactivity Excellent Mesylate Mesylate Anion (CH₃SO₃⁻) Moderately Stabilized (Resonance Only) Mesylate->Reactivity Good

Caption: Relative stability of triflate and mesylate anions.

Synthesis of the Precursors

Both the mesylate and triflate are readily synthesized from the common precursor, 5-bromo-3-hydroxypyridine. The choice of sulfonylating agent is the only distinction.

G cluster_0 Mesylation cluster_1 Triflation start 5-Bromo-3-hydroxypyridine reagent_ms MsCl, Base (e.g., TEA, Pyridine) reagent_tf Tf₂O or Comins' Reagent, Base (e.g., Pyridine) start->p1 mesylate 5-Bromopyridin-3-yl Mesylate triflate 5-Bromopyridin-3-yl Triflate reagent_tf->triflate p1->reagent_ms p1->reagent_tf p2->mesylate

Caption: Synthetic pathways to the target mesylate and triflate.

Comparative Reactivity in Key Cross-Coupling Reactions

The primary advantage of using these sulfonate esters lies in their ability to participate in palladium-catalyzed cross-coupling reactions, which are cornerstones of modern drug discovery. The 5-bromopyridin-3-yl scaffold presents a fascinating challenge and opportunity: chemoselectivity. The molecule has two potential sites for oxidative addition: the C-Br bond and the C-O bond of the sulfonate ester.

The general order of reactivity for palladium-catalyzed cross-couplings is often: C-I > C-OTf > C-Br > C-Cl > C-OMs .[8][9] This hierarchy allows for selective and sequential functionalization.

Feature5-Bromopyridin-3-yl Mesylate 5-Bromopyridin-3-yl Triflate
Relative Reactivity Moderate. Less reactive than the C-Br bond.High. More reactive than the C-Br bond.
Chemoselectivity Coupling typically occurs at the C-Br bond first.Coupling can be selectively directed to the C-OTf bond.[10]
Suzuki-Miyaura Requires more forcing conditions (higher temp, stronger base, specialized ligands) for C-OMs coupling.[8]Excellent substrate. Allows for mild reaction conditions, often at room temperature, with high yields.[11][12]
Buchwald-Hartwig Viable, but often requires advanced, bulky phosphine ligands (e.g., BrettPhos) and stronger bases to achieve good yields.[13][14]Highly efficient coupling partner with a broad range of amines under standard Buchwald-Hartwig conditions.[15][16]
Sonogashira Less common and less efficient. Reactivity is significantly lower than C-Br.Well-established and highly reactive substrate, enabling efficient C-C bond formation with terminal alkynes.[9][17]
Stability More stable to storage and hydrolysis.More susceptible to hydrolysis; should be handled under anhydrous conditions and stored with care.
Cost Lower cost (derived from methanesulfonyl chloride).Higher cost (derived from triflic anhydride).
Strategic Implications for Synthesis

The differential reactivity is not a drawback but a powerful strategic tool.

  • Triflate for Sequential Coupling: A researcher can first perform a Suzuki, Buchwald-Hartwig, or Sonogashira reaction selectively at the highly reactive triflate position, leaving the bromide untouched. The resulting product can then undergo a second, different cross-coupling reaction at the bromine position. This enables the rapid construction of complex, multi-substituted pyridine cores.

G start 5-Bromo-pyridin-3-yl Triflate step1 Step 1: Selective Coupling at C-OTf start->step1 intermediate 5-Bromo-3-(R¹)-pyridine step1->intermediate e.g., Suzuki, Sonogashira (R¹B(OH)₂, R¹CCH) step2 Step 2: Coupling at C-Br intermediate->step2 final 5-(R²)-3-(R¹)-pyridine (Disubstituted Product) step2->final e.g., Buchwald-Hartwig (R²NH₂)

Caption: Chemoselective sequential cross-coupling strategy.

  • Mesylate for Bromide-Focused Reactivity: When the desired transformation is exclusively at the bromine position and the hydroxyl group is simply a precursor to a less reactive group, the mesylate serves as a stable and cost-effective protecting or blocking group.

Experimental Protocols

The following protocols are representative and should be optimized for specific substrates.

Protocol 1: Synthesis of 5-Bromopyridin-3-yl Mesylate

This procedure is adapted from the mesylation of a structurally similar substrate.[18]

  • Dissolve 5-bromo-3-hydroxypyridine (1.0 eq) in anhydrous dichloromethane (DCM, ~0.2 M).

  • Cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.

  • Add triethylamine (TEA, 1.5 eq) dropwise to the stirred solution.

  • In a separate flask, dissolve methanesulfonyl chloride (MsCl, 1.2 eq) in anhydrous DCM.

  • Add the MsCl solution dropwise to the reaction mixture at 0 °C over 20 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., ethyl acetate/hexanes) to yield the title compound.

Protocol 2: Synthesis of 5-Bromopyridin-3-yl Triflate

This protocol is based on standard triflation procedures for hydroxypyridines.[11]

  • Dissolve 5-bromo-3-hydroxypyridine (1.0 eq) in anhydrous DCM (~0.2 M).

  • Cool the solution to 0 °C under a nitrogen atmosphere.

  • Add pyridine (2.0 eq) to the stirred solution.

  • Add trifluoromethanesulfonic anhydride (Tf₂O, 1.1 eq) dropwise at 0 °C. A precipitate of pyridinium triflate may form.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature for an additional hour. Monitor by TLC.

  • Dilute the reaction mixture with DCM and wash sequentially with cold 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can often be used directly or purified by flash chromatography if necessary. Note: Triflates can be sensitive to silica gel; deactivation with triethylamine may be required.

Protocol 3: Representative Chemoselective Suzuki-Miyaura Coupling

This protocol is designed for the selective coupling at the triflate position of 5-bromopyridin-3-yl triflate.[10][11]

  • To a reaction vial, add 5-bromopyridin-3-yl triflate (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 3.0 eq).

  • Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5-10 mol%).

  • Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous, degassed 1,4-dioxane (~0.1 M).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by LC-MS or TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution. Purify the residue by flash column chromatography to isolate the 5-bromo-3-arylpyridine product.

Conclusion and Recommendations

The choice between 5-bromopyridin-3-yl mesylate and triflate is a strategic one, driven by the desired reactivity and synthetic endpoint.

  • Choose 5-Bromopyridin-3-yl Triflate for:

    • High Reactivity: When milder conditions, shorter reaction times, and higher yields are paramount.

    • Chemoselective Synthesis: When the goal is to functionalize the C3 position while preserving the C5-bromide for subsequent transformations. This is its most significant strategic advantage.

  • Choose 5-Bromopyridin-3-yl Mesylate for:

    • Cost-Effectiveness: When budget is a primary concern and the starting materials need to be economical.

    • Enhanced Stability: In multi-step syntheses where the sulfonate ester may be exposed to potentially hydrolytic conditions.

    • Bromide-First Reactivity: When the primary goal is to react at the C-Br bond and the sulfonate is intended as a more robust, less reactive group.

For the modern medicinal chemist focused on rapid analogue synthesis and the construction of complex molecular architectures, the superior reactivity and chemoselective potential of 5-bromopyridin-3-yl triflate make it the more versatile and powerful synthetic tool, despite its higher cost.

References

  • Brainly. (2024, January 22). Which of the following has better leaving group abilities? Tosylate Mesylate Triflate. Available from: [Link]

  • Filo. (2023, September 21). Are triflate, tosylate and mesylate the only good leaving groups? Available from: [Link]

  • Ashenhurst, J. (2015, March 10). Tosylates And Mesylates. Master Organic Chemistry. Available from: [Link]

  • Chemistry Steps. Mesylates and Tosylates with Practice Problems. Available from: [Link]

  • Gelest. Cross-Coupling Reactions of Alkylsilicates. Gelest Technical Library. Available from: [Link]

  • Neufeldt, S. R., et al. (2018). Triflate-Selective Suzuki Cross-Coupling of Chloro- and Bromoaryl Triflates. ChemRxiv. Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Reddit. (2025, May 28). Why is triflate better leaving group than mesylate. r/OrganicChemistry. Available from: [Link]

  • Google Patents. (2006). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • Forsyth, T. P., et al. (2011). A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides. J. Am. Chem. Soc., 133(45), 18094–18097. Available from: [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Available from: [Link]

  • Wipf Group. Organic Chemistry 1 Chapter 6. SN2 Reactions. University of Pittsburgh. Available from: [Link]

  • Ahmadi, Z., et al. (2023). Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions. RSC Advances, 13, 14237-14256. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • Wikipedia. Sonogashira coupling. Available from: [Link]

  • Ashenhurst, J. (2026, January 22). What Makes A Good Leaving Group? Master Organic Chemistry. Available from: [Link]

  • Pearson. (2024, January 13). A trifluoromethanesulfonate (triflate) can be used in a manner similar to tosylates. Which would you expect to be a better leaving group? Why? Available from: [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Available from: [Link]

  • Vyvyan, J. R., et al. (2010). Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boronates. Tetrahedron Lett., 51(37), 4939–4941. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Ge, S., & Hartwig, J. F. (2013). Development of an Air-Stable Nickel Precatalyst for the Amination of Aryl Chlorides, Sulfamates, Mesylates, and Triflates. Org. Lett., 15(23), 6030–6033. Available from: [Link]

  • The Organic Chemist. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. Available from: [Link]

  • Wölfling, J., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein J. Org. Chem., 14, 1050–1057. Available from: [Link]

  • Bentley, T. W., et al. (1994). Hydrolysis of secondary alkyl sulphonates. SN2 reactions with high carbocation character. J. Chem. Soc., Perkin Trans. 2, 2531-2538. Available from: [Link]

  • Shakeel, M., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 453. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Differentiating Bromopyridine Sulfonate Isomers by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive technical guide on the mass spectrometric fragmentation of bromopyridine sulfonates. For researchers in pharmaceutical development and chemical synthesis, the confident structural elucidation of intermediates and impurities is paramount. Bromopyridine sulfonates, a class of compounds with potential roles as building blocks or process-related impurities, present a unique analytical challenge: differentiating their positional isomers. This guide moves beyond simple data reporting to explain the causal mechanisms behind their fragmentation, providing you with the knowledge to not only interpret spectra but also to design robust analytical methods for their characterization.

We will explore the fundamental principles governing the fragmentation of these molecules, compare the expected fragmentation patterns of key isomers, and provide a field-proven experimental protocol for their analysis.

Foundational Principles: Predicting Fragmentation Behavior

To understand the mass spectrum of a bromopyridine sulfonate, we must first appreciate the distinct behavior of its constituent parts: the brominated pyridine ring and the sulfonic acid group. The analysis is almost exclusively performed in negative electrospray ionization (ESI) mode, as the highly acidic sulfonic acid group readily deprotonates to form a stable [M-H]⁻ precursor ion.[1][2] The subsequent fragmentation, induced by collision-induced dissociation (CID), is a logical cascade of events governed by chemical stability.

The Signature of Bromine

The most immediate identifier in the mass spectrum of a brominated compound is its isotopic signature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a characteristic "doublet" peak for every bromine-containing ion, where the M and M+2 peaks are of nearly identical intensity.[3][4] Observing this pattern is the first step in confirming the presence of bromine in your analyte.

The Fragmentation of Aromatic Sulfonates

Aromatic sulfonates exhibit highly predictable fragmentation pathways in negative ion mode CID. The C-S bond is typically the most labile, leading to two primary fragmentation channels:

  • Loss of Sulfur Trioxide (SO₃): This is often the most dominant fragmentation pathway, involving the cleavage of the C-S bond and the loss of a neutral SO₃ molecule (79.96 Da).[1][5] This "desulfonation" reaction reveals the core bromopyridinol anion.

  • Formation of the SO₃⁻• Radical Anion: A competing pathway can lead to the formation of an m/z 80 ion, corresponding to the SO₃⁻• radical anion. This fragment is considered a highly specific marker for aromatic sulfonates.[6][7]

  • Loss of Sulfur Dioxide (SO₂): In some cases, a rearrangement can occur, leading to the loss of a neutral SO₂ molecule (63.96 Da). This pathway is often influenced by the substitution pattern on the aromatic ring.[8][9]

By combining these principles, we can anticipate the fragmentation of a bromopyridine sulfonate [M-H]⁻ ion and, more importantly, rationalize how changes in isomer structure will alter the resulting product ion spectrum.

Comparative Fragmentation Analysis of Isomers

The true analytical challenge lies in differentiating positional isomers. The relative positions of the bromo and sulfonate groups influence the stability of the precursor and fragment ions, which in turn dictates the preferred fragmentation pathways—a phenomenon known as the "ortho effect" in related structures.[1]

Let's consider two hypothetical but representative isomers: 3-Bromo-5-sulfopyridine and 2-Bromo-5-sulfopyridine . Both have a nominal molecular mass of 253/255 Da and will form an [M-H]⁻ ion at m/z 252/254 .

Case Study 1: Fragmentation of 3-Bromo-5-sulfopyridine

In this isomer, the bromine and sulfonate groups are meta- to each other. We predict a "classic" fragmentation pattern dominated by the facile cleavage of the C-S bond.

G precursor [M-H]⁻ 3-Bromo-5-sulfopyridine m/z 252/254 frag1 [M-H-SO₃]⁻ 3-Bromo-5-hydroxypyridine Anion m/z 172/174 precursor->frag1  -SO₃ (80 Da) (Primary Pathway) frag2 SO₃⁻• Sulfur Trioxide Radical Anion m/z 80 precursor->frag2  (Marker Ion)

Figure 1. Predicted primary fragmentation pathway for 3-Bromo-5-sulfopyridine.

The primary fragmentation event is the loss of SO₃, yielding the stable 3-bromo-5-hydroxypyridine anion at m/z 172/174. The formation of the m/z 80 marker ion is also expected. The stability of the resulting anion makes this a very straightforward and predictable fragmentation.

Case Study 2: Fragmentation of 2-Bromo-5-sulfopyridine

Here, the bromine atom is in the ortho position relative to the nitrogen atom of the pyridine ring. This proximity can potentially influence the fragmentation cascade, although the primary loss is still expected to be SO₃. The relative abundance of fragments may differ, and unique, lower-intensity fragments might emerge due to interactions involving the ortho-bromo group.

G precursor [M-H]⁻ 2-Bromo-5-sulfopyridine m/z 252/254 frag1 [M-H-SO₃]⁻ 2-Bromo-5-hydroxypyridine Anion m/z 172/174 precursor->frag1  -SO₃ (80 Da) (Primary Pathway) frag2 [M-H-SO₃-HBr]⁻ Pyridyne Anion m/z 92 frag1->frag2  -HBr (80/82 Da) (Secondary)

Figure 2. Predicted fragmentation of 2-Bromo-5-sulfopyridine including secondary fragmentation.

While the initial loss of SO₃ to m/z 172/174 remains the dominant pathway, the resulting 2-bromo-5-hydroxypyridine anion may be less stable or more prone to subsequent fragmentation compared to its 3-bromo counterpart. For instance, it could undergo a secondary fragmentation involving the loss of HBr (80/82 Da), leading to a low-mass ion at m/z 92. The key to differentiation lies in the relative intensities: the ratio of the [M-H-SO₃]⁻ ion to the precursor ion, or the presence and intensity of unique secondary fragments, can be used to distinguish between isomers.

Data Summary for Isomer Differentiation

The following table summarizes the key ions expected during the LC-MS/MS analysis of bromopyridine sulfonate isomers. The differentiation will primarily rely on the relative abundance of these fragments and the presence of unique secondary fragments.

Ion DescriptionExpected m/z3-Bromo-5-sulfopyridine2-Bromo-5-sulfopyridine
Precursor Ion [M-H]⁻ 252 / 254High AbundanceHigh Abundance
Primary Fragment [M-H-SO₃]⁻ 172 / 174High Abundance (Dominant)High Abundance
Marker Ion SO₃⁻• 80PresentPresent
Secondary Fragment [M-H-SO₃-HBr]⁻ 92Not Expected / Very LowPotentially Present

A Validated Experimental Protocol for LC-MS/MS Analysis

This section provides a robust, self-validating workflow for the separation and identification of bromopyridine sulfonate isomers. The logic behind each step is explained to ensure adaptability and troubleshooting.

Overall Analytical Workflow

G cluster_prep Sample Preparation cluster_lc LC Separation (HILIC) cluster_ms MS/MS Detection cluster_data Data Interpretation prep1 Dissolve sample in 50:50 Water:Acetonitrile (0.1-1.0 µg/mL) lc_col HILIC Column (e.g., BEH Amide) prep1->lc_col ms_ion Ionization: Negative ESI lc_col->ms_ion lc_mob Gradient Elution: Acetonitrile / Water with Ammonium Acetate ms_scan Scan Mode: Full Scan & dd-MS² data_id Confirm Precursor m/z (252/254) ms_scan->data_id data_frag Analyze Fragmentation Pattern (Loss of SO₃, etc.) data_id->data_frag data_comp Compare Relative Intensities to Differentiate Isomers data_frag->data_comp

Figure 3. Recommended workflow for the analysis of bromopyridine sulfonates.

Step-by-Step Methodology

1. Sample Preparation

  • Protocol: Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or 50:50 water/acetonitrile). Dilute this stock to a final working concentration of 0.1 - 1.0 µg/mL using the initial mobile phase composition.

  • Rationale: The sulfonic acid moiety makes these compounds highly polar. Using a solvent mixture that is compatible with the LC mobile phase prevents peak distortion and ensures solubility. The concentration range is typical for modern ESI-MS instruments, avoiding detector saturation.

2. Liquid Chromatography (LC) Separation

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column, such as an ACQUITY UPLC BEH Amide, 1.7 µm.

  • Rationale: Due to their high polarity, bromopyridine sulfonates are poorly retained on traditional C18 reversed-phase columns. HILIC is an ideal alternative that provides excellent retention and separation for polar and ionic compounds, making it well-suited for resolving isomers.[10]

  • Mobile Phase A: 95:5 Water:Acetonitrile with 10 mM Ammonium Acetate.

  • Mobile Phase B: 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate.

  • Rationale: Ammonium acetate is a volatile buffer compatible with mass spectrometry that provides counter-ions to improve peak shape. The high organic content (Mobile Phase B) is the weak solvent in HILIC, while the aqueous phase (Mobile Phase A) is the strong, eluting solvent.

  • Gradient:

    • 0.0 min: 95% B

    • 5.0 min: 60% B

    • 5.1 min: 95% B

    • 7.0 min: 95% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2 µL

3. Mass Spectrometry (MS) Detection

  • Instrument: A tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF).

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • Rationale: As established, the sulfonic acid group is perfect for negative ion mode analysis, ensuring high sensitivity.

  • Scan Mode: Data-Dependent Acquisition (dd-MS²). Perform a full scan (e.g., m/z 70-350) to detect precursor ions, followed by triggered product ion scans on the most intense peaks. Specifically include m/z 252 and 254 in the precursor target list.

  • Rationale: This approach allows for the simultaneous confirmation of the precursor ion mass (and its bromine isotope pattern) and the acquisition of high-quality fragmentation spectra for structural confirmation.

  • Collision Gas: Argon or Nitrogen.

  • Collision Energy: Use a stepped or ramped collision energy (e.g., 10-40 eV).

  • Rationale: A single collision energy might be optimal for one fragmentation pathway but not another.[11] Ramping the energy within a single analysis ensures that both low-energy (e.g., loss of SO₃) and higher-energy (secondary fragments) dissociations are captured, providing a complete fragmentation fingerprint.

4. Data Interpretation

  • Step 1: Extract the ion chromatograms for m/z 252 and 254. Confirm that they co-elute and have nearly equal intensity.

  • Step 2: Examine the product ion spectrum associated with this precursor. Identify the key fragments: the loss of SO₃ (Δm/z 80) to m/z 172/174 should be prominent. Look for the m/z 80 marker ion.

  • Step 3: For isomer differentiation, carefully compare the spectra from different LC peaks. Quantify the ratio of the fragment at m/z 172/174 to the precursor at m/z 252. Look for the presence or absence of lower-mass, isomer-specific fragments. A more stable isomer will likely show a lower fragment-to-precursor ratio under identical collision energy conditions.

Conclusion

The mass spectrometric analysis of bromopyridine sulfonates is a clear example of how fundamental chemical principles can be applied to solve complex analytical challenges. By understanding the characteristic signatures of the bromine atom and the predictable fragmentation of the sulfonate group, we can confidently identify these compounds. Furthermore, by leveraging high-efficiency separation techniques like HILIC and carefully examining the subtle, isomer-dependent differences in fragmentation efficiencies and pathways, we can reliably distinguish between positional isomers. The methodologies and insights provided in this guide serve as a robust foundation for any researcher tasked with the characterization of this important class of molecules.

References

  • M. C. Hennion, T. Reemtsma, and U. K. T. Brinkman, "Selective Determination of Aromatic Sulfonates in Landfill Leachates and Groundwater Using Microbore Liquid Chromatography Coupled with Mass Spectrometry," Analytical Chemistry, vol. 71, no. 5, pp. 911-917, 1999.

  • Reemtsma, T., & Hennion, M. C. (1999). Selective determination of aromatic sulfonates in landfill leachates and groundwater using microbore liquid chromatography coupled with mass spectrometry. PubMed, 10051849.

  • Socher, G., Nussbaum, R., Rissler, K., & Lankmayr, E. (2001). Analysis of Sulfonated Compounds by Reversed-Phase Ion-Pair Chromatography-Mass Spectrometry with On-Line Removal of Non-Volatile Tetrabutyl Ammonium Ion-Pairing Agents. Chromatographia, 54, 65-70.

  • P. K. Chowdhury, "Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement," Journal of Mass Spectrometry, vol. 43, no. 6, pp. 789-794, 2008.

  • Chowdhury, P. K. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. ResearchGate.

  • T. P. Knepper, F. T. Lange, and M. L. de Alda, "Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry," Journal of Chromatography A, vol. 943, no. 1, pp. 115-125, 2002.

  • Blair, S. L., et al. (2020). Chemical Characterization of Organosulfur Compounds in Aerosols from Archean-Analog Photochemistry. Carolina Digital Repository.

  • Pérez-Estrada, L. A., et al. (2005). Analysis of polar hydrophilic aromatic sulfonates in waste water treatment plants by CE/MS and LC/MS. ResearchGate.

  • Chen, Q., et al. (2019). Aerosol pH indicator and organosulfate detectability from aerosol mass spectrometry measurements. Atmospheric Measurement Techniques.

  • J. Hradecký, J. Cvačka, and M. Holčapek, "Effects of functional groups on the fragmentation of dyes in electrospray and atmospheric pressure chemical ionization mass spectra," Journal of Mass Spectrometry, vol. 41, no. 9, pp. 1219-1228, 2006.

  • Borthakur, A., & Rao, V. S. B. (1984). Mass spectral studies of alkylbenzenesulphonic acids through their S-benzylisothiouronium salts. ResearchGate.

  • Kuang, B. Y., et al. (2016). The fragmentation (left) and mass spectra (right) of benzyl... ResearchGate.

  • LCGC International. (2024). Applying UHPLC–HRMS/MS to Differentiate Plant- and Drug-Derived Salicylic Acid Residues in Eggs. LCGC International.

  • Wade, L. G., & Simek, J. W. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry. Michigan State University Department of Chemistry.

  • Save My Exams. (n.d.). Mass Spectrometry (MS) Fragmentation Patterns (HL). Save My Exams.

  • Altarawneh, M., & Dlugogorski, B. Z. (2014). Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers. PubMed.

  • Farmer, D. K., et al. (2010). Response of an aerosol mass spectrometer to organonitrates and organosulfates and implications for atmospheric chemistry. Proceedings of the National Academy of Sciences, 107(15), 6670-6675.

  • Breci, L. (n.d.). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.

  • Salem, M. A. I., et al. (2015). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. American Journal of Organic Chemistry, 5(1), 1-11.

  • Wikipedia contributors. (n.d.). Collision-induced dissociation. Wikipedia.

  • Gu, J., et al. (2011). Unexpected linear ion trap collision-induced dissociation and Fourier transform ion cyclotron resonance infrared multi-photon dissociation of a fluorinated, hydrated, rearranged uridine dinucleotide. Journal of the American Society for Mass Spectrometry, 22(8), 1349-1360.

  • Wang, Y., et al. (2023). Hydrogen bonding regulation-oriented design of pyridine sulfonate as a promising UV birefringent crystal characterized by enhanced structural anisotropy. Dalton Transactions, 52(42), 15151-15155.

  • Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. SlideShare.

  • Perreault, H., et al. (n.d.). Figure S1: Mass spectral fragmentations of sulfonates. Supporting Information.

  • University of Colorado Boulder Department of Chemistry. (n.d.). Mass Spectrometry: Fragmentation. University of Colorado Boulder.

  • Li, Y., et al. (2010). Intramolecular charge transfer in the gas phase: fragmentation of protonated sulfonamides in mass spectrometry. Journal of the American Society for Mass Spectrometry, 21(10), 1714-1721.

  • Sarbu, M., et al. (2013). High-energy Collision-induced Dissociation by MALDI TOF/TOF Causes Charge-Remote Fragmentation of Steroid Sulfates. Journal of the American Society for Mass Spectrometry, 24(12), 1842-1855.

  • Stojanovic, M., et al. (2017). Positive and Negative Electrospray Ionization-Collision-Induced Dissociation of Sulfur-Containing Zwitterionic Liquids. ResearchGate.

Sources

Reactivity Profile Comparison: Aryl Mesylate vs. Aryl Chloride in Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the functionalization of pyridine rings, the choice between Aryl Chlorides (Ar-Cl) and Aryl Mesylates (Ar-OMs) is rarely a simple matter of substitution. It is a strategic decision balancing reactivity against process stability .

  • Aryl Chlorides are the industry standard for stability and atom economy. They are robust, shelf-stable, and commercially available. However, they often require forcing conditions or specialized ligands for activation in both

    
     and Pd-catalyzed pathways.
    
  • Aryl Mesylates (derived from pyridones/hydroxypyridines) act as "super-charged" pseudo-halides. They offer superior electrophilicity and leaving group ability, enabling reactions under milder conditions. The critical trade-off is thermal and hydrolytic instability , particularly at the 2-position, often necessitating in situ preparation.[1]

The Verdict: Use Chlorides for bulk manufacturing and when harsh reaction conditions (


) are tolerable. Use Mesylates  for late-stage functionalization of complex intermediates, mild-condition requirements, or when the starting material is a pyridone.

Mechanistic Underpinnings[2][3][4]

To select the correct electrophile, one must understand the activation energy barriers inherent to the pyridine core.

Electronic Activation ( )

In Nucleophilic Aromatic Substitution (


), the rate-determining step is typically the nucleophilic attack to form the Meisenheimer complex. This is driven by the electron-withdrawing nature of the leaving group (LG) and the ability of the ring nitrogen to stabilize the negative charge.
  • Inductive Effect (-I): The mesylate group (

    
    ) is significantly more electron-withdrawing than chloride. This lowers the LUMO energy of the pyridine ring, making it more susceptible to nucleophilic attack.
    
  • Leaving Group Ability (

    
    ):  The conjugate acid of the mesylate (methanesulfonic acid, 
    
    
    
    ) is far stronger than HCl (
    
    
    ), but in non-aqueous
    
    
    , the ability to stabilize the developing negative charge in the transition state favors OMs.
Oxidative Addition (Pd-Catalysis)

In Transition-Metal Catalysis, the C-X bond cleavage (Oxidative Addition) is often rate-limiting.[2]

  • Bond Strength: The

    
     bond (
    
    
    
    ) is stronger than the
    
    
    bond of the mesylate (
    
    
    ).
  • Reactivity: Electron-rich Pd(0) species insert more readily into C-OMs bonds than C-Cl bonds, provided the ligand system is not sterically prohibited from approaching the sulfonate.

Diagram: Reaction Coordinate Comparison

The following diagram illustrates the lower activation energy (


) for mesylates in the rate-determining step of 

.

ReactionCoordinate Figure 1: Energy landscape comparison for SnAr attack on Pyridines. Start Reactants (Py-LG + Nuc) TS_Cl TS (Cl) High Barrier Start->TS_Cl Slow (Heat req.) TS_Ms TS (OMs) Lower Barrier Start->TS_Ms Fast (Mild) Intermediate Meisenheimer Complex TS_Cl->Intermediate TS_Ms->Intermediate Product Product (Py-Nuc) Intermediate->Product  Fast Elimination

Comparative Performance Data

The following table synthesizes experimental trends observed in heteroaromatic functionalization.

FeatureAryl Chloride (Py-Cl)Aryl Mesylate (Py-OMs)
Precursor Pyridine-N-oxides or direct chlorinationPyridones / Hydroxypyridines

Reactivity
Moderate. Requires EWG activation or high heat.High. Reacts under mild conditions.[3][4]
Pd-Coupling (Suzuki) Standard. Requires bulky ligands (e.g., Buchwald).Good. Mimics bromides; sensitive to base hydrolysis.
Thermal Stability Excellent. Stable

.
Poor. Decomposes

(esp. 2-OMs).
Hydrolytic Stability High. Stable to aqueous workups.Low. Hydrolyzes back to pyridone in aq. base.
Atom Economy High (Cl = 35.5 Da).Low (OMs = 95.1 Da).
Cost Low (Commodity chemical).Moderate (Requires MsCl + Base).

Experimental Protocols

As a scientist, reproducibility is your currency. The following protocols are designed to mitigate the specific instability risks of pyridyl mesylates.

Protocol A: Synthesis of 2-Pyridyl Mesylate (The "Cold & Fast" Method)

Context: 2-Pyridyl mesylates are notoriously unstable due to the proximity of the ring nitrogen, which can facilitate self-cleavage or hydrolysis.

  • Setup: Flame-dry a 100 mL Round Bottom Flask (RBF) under

    
    .
    
  • Dissolution: Charge with 2-hydroxypyridine (10 mmol) and anhydrous DCM (30 mL). Cool to 0°C .[5][6]

  • Base Addition: Add Triethylamine (

    
    , 15 mmol) dropwise. The solution may clear.
    
  • Activation: Add Methanesulfonyl chloride (MsCl, 12 mmol) dropwise over 10 mins. Critical: Do not let internal temp rise above 5°C.

  • Reaction: Stir at 0°C for 30–60 mins. Monitor by TLC (Note: Py-OMs often streaks; look for disappearance of Py-OH).

  • Workup (Speed is Key):

    • Quench with cold saturated

      
      .
      
    • Extract quickly with cold DCM (

      
      ).
      
    • Dry over

      
       (avoid acidic drying agents) and concentrate at room temperature  (do not heat the rotovap bath).
      
  • Storage: Use immediately. Do not store >24h.

Protocol B: Comparative Pd-Catalyzed Suzuki Coupling

Context: A unified protocol to compare Cl vs OMs reactivity using a modern precatalyst.

  • Substrates: 2-Chloropyridine vs. 2-Pyridyl Mesylate.

  • Catalyst System:

    
     (2 mol%) + XPhos (4 mol%) or XPhos-Pd-G3.
    
  • Conditions:

    • Dissolve substrate (1.0 equiv) and Aryl Boronic Acid (1.5 equiv) in 1,4-Dioxane/Water (4:1).

    • Add

      
       (3.0 equiv).
      
    • Degas with Argon for 10 mins.

    • For Mesylate: Heat to 60°C. (Monitor closely for hydrolysis).

    • For Chloride: Heat to 80–100°C.

  • Observation: The mesylate typically initiates faster but may stall if hydrolysis competes. The chloride requires an induction period or higher heat to overcome the oxidative addition barrier.

Decision Matrix & Workflow

When should you switch from the standard Chloride to the Mesylate? Use this logic flow.

DecisionTree Figure 2: Decision Matrix for Pyridine Electrophile Selection. Start Starting Material? IsPyridone Is it a Pyridone / Hydroxy-Pyridine? Start->IsPyridone IsHalide Is it a Halide? Start->IsHalide Activate Must Activate C-O Bond IsPyridone->Activate Yes ReactivityCheck Is Cl reactive enough? IsHalide->ReactivityCheck Sensitivity Is molecule Base/Heat Sensitive? Activate->Sensitivity MakeMs Synthesize Mesylate (Use Protocol A) Sensitivity->MakeMs No (Stable) OnePot Use Peptide Coupling Agents (PyBOP) or Tf2O Sensitivity->OnePot Yes (Unstable) UseCl Proceed with Aryl Chloride (High Temp / Strong Base) ReactivityCheck->UseCl Yes Finkelstein Finkelstein Reaction (Convert Cl -> I) ReactivityCheck->Finkelstein No

Scientific Validation & Troubleshooting

The "Hydrolysis Trap"

A common failure mode when using 2-pyridyl mesylates in Suzuki coupling is the observation of 2-pyridone in the crude mixture.

  • Cause: The hydroxide ion (from base + water) attacks the sulfonyl sulfur or the ring carbon.

  • Solution: Switch to anhydrous conditions using CsF or

    
     (anhydrous)  in Dioxane, utilizing the solubility of the mesylate to drive the reaction without water.
    
Regioselectivity in

If your pyridine has multiple leaving groups (e.g., 2,4-dichloro vs 2,4-dimesyl):

  • Chlorides: Substitution typically occurs at the 4-position first (steric control).

  • Mesylates: Substitution is often faster but follows similar electronic trends. However, the bulk of the -OMs group can exaggerate steric hindrance at the 2-position, further favoring 4-substitution.

References

  • Mechanistic Studies on Pd-Catalyzed Cross-Coupling

    • Title: Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms.
    • Source:ChemRxiv / J. Am. Chem. Soc. (Contextual)
    • URL:[Link](Representative Link)

  • Mesylate Synthesis & Stability

    • Title: Synthesis of Methanesulfonate Esters (Mesylates) From Alcohols.[5][7]

    • Source:Organic Syntheses / Master Organic Chemistry
    • URL:[Link]

  • Comparative Reactivity in Pyridines

    • Title: Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.[8][9]

    • Source:J. Org.[3][10] Chem.

    • URL:[Link]

  • Process Chemistry Considerations

    • Title: Amination of Heteroaryl Chlorides: Palladium C
    • Source:ChemSusChem
    • URL:[Link]

Sources

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